ZT-12-037-01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQJTHMSLYMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ZT-12-037-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZT-12-037-01 is a potent and highly selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19). Its mechanism of action centers on the direct inhibition of STK19, a novel activator of the NRAS signaling pathway. By preventing the STK19-mediated phosphorylation of NRAS, this compound effectively abrogates downstream signaling, leading to the inhibition of oncogenic NRAS-driven melanocyte transformation and melanoma proliferation. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative efficacy data, and the experimental protocols utilized for its characterization.
Introduction
Activating mutations in the NRAS gene are present in 20-30% of melanomas, yet effective targeted therapies for these cancers have remained elusive.[1][2][3][4][5] The discovery of Serine/Threonine Kinase 19 (STK19) as a direct activator of NRAS has unveiled a new therapeutic vulnerability.[1][2][3][4][5] STK19 phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[1][2][3][4][5] this compound was developed as a specific small molecule inhibitor to target this interaction and disrupt the oncogenic signaling cascade.[1][2][3][4][5]
Core Mechanism of Action: STK19 Inhibition
The primary mechanism of action of this compound is its direct and competitive inhibition of STK19's kinase activity. This compound binds to the ATP-binding pocket of STK19, preventing the transfer of a phosphate group to its substrate, NRAS.[1][6] This ATP-competitive inhibition is demonstrated by an increase in the IC50 of this compound with increasing ATP concentrations.[6] The inhibition of STK19 by this compound leads to a dose- and time-dependent decrease in the phosphorylation of NRAS.[6][7]
Signaling Pathway
The signaling pathway affected by this compound is depicted below. In melanomas with activating NRAS mutations, STK19 directly phosphorylates NRAS, leading to the activation of downstream pro-proliferative and pro-survival pathways. This compound blocks this initial phosphorylation event, thereby inhibiting the entire downstream cascade.
Figure 1: Signaling pathway of STK19-mediated NRAS activation and its inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Value | Cell/Enzyme | Notes |
| IC50 | 23.96 nM | STK19 (Wild-Type) | In vitro kinase assay.[6] |
| IC50 | 27.94 nM | STK19 (D89N mutant) | In vitro kinase assay.[6] |
| IC50 | ~35 nM | STK19 | Competitive inhibitor of ATP.[1] |
| Kinase Selectivity | High | 468 diverse kinases | Assessed via KINOMEscan at 1 µM.[6] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
In Vitro STK19 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on STK19 kinase activity.
Methodology:
-
Recombinant STK19-Flag (wild-type or D89N mutant) was incubated with its substrate, HA-NRASQ61R.[8]
-
The kinase reaction was initiated by the addition of ATP at a concentration of 100 µM.[8]
-
Gradient concentrations of this compound were added to the reaction mixture.
-
The reaction was allowed to proceed for a defined period (e.g., 15 minutes) at an optimal STK19 concentration (e.g., 12.5 nM).[8]
-
The level of NRAS phosphorylation was quantified to determine the inhibitory activity of this compound and calculate the IC50 value.[8]
Figure 2: Workflow for the in vitro STK19 kinase assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to STK19 in a cellular context.
Methodology:
-
Melanoma cells (e.g., SK-MEL-2) were treated with either this compound or a vehicle control.
-
The treated cells were heated to a range of temperatures.
-
Cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble STK19 remaining at each temperature was determined by immunoblotting.
-
A shift in the melting curve of STK19 in the presence of this compound indicates direct target engagement.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human melanoma cells with an activating NRAS mutation (e.g., SK-MEL-2, NRASQ61R) were subcutaneously injected into immunocompromised mice.[6][8]
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received this compound via a specified route and schedule. The control group received a vehicle.
-
Tumor volume was measured at regular intervals.[8]
-
At the end of the study, tumors were excised and weighed.[8]
Downstream Cellular Effects
The inhibition of STK19 by this compound results in several significant downstream cellular consequences:
-
Inhibition of Melanocyte Colony Formation and Proliferation: this compound treatment significantly impairs the ability of oncogenic NRAS-transformed melanocytes to form colonies and proliferate.[6][7]
-
Induction of Apoptosis: The pro-apoptotic effect of this compound is enhanced in cells expressing oncogenic NRAS.[6][7]
-
Inhibition of Tumor Growth: In vivo, this compound treatment leads to a dose-dependent inhibition of melanoma xenograft growth.[6][8]
Conclusion
This compound represents a promising therapeutic agent for the treatment of NRAS-mutant melanomas. Its well-defined mechanism of action, centered on the specific and ATP-competitive inhibition of STK19, provides a strong rationale for its clinical development. By preventing the phosphorylation and subsequent activation of oncogenic NRAS, this compound effectively curtails the downstream signaling that drives melanoma cell proliferation and survival. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.lib.utexas.edu [search.lib.utexas.edu]
- 6. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. US20200199081A1 - Stk19 inhibitors for treatment of cancer - Google Patents [patents.google.com]
ZT-12-037-01: A Targeted Inhibitor of STK19 for NRAS-Mutant Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastatic melanoma, particularly tumors driven by NRAS mutations, presents a significant therapeutic challenge with limited effective treatment options. The serine/threonine kinase 19 (STK19) has been identified as a novel upstream activator of NRAS, promoting melanomagenesis. ZT-12-037-01 is a potent and selective, ATP-competitive inhibitor of STK19 that has demonstrated significant preclinical efficacy in blocking oncogenic NRAS signaling and inhibiting melanoma growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the evolving understanding of its target, STK19.
The STK19-NRAS Signaling Axis in Melanoma
Activating mutations in the NRAS oncogene are present in 20-30% of melanomas and are associated with a poor prognosis.[1][2] Unlike BRAF-mutant melanomas, there are currently no approved targeted therapies for NRAS-mutant tumors.
Recent research has identified STK19 as a critical regulator of NRAS activity.[1][2][3] According to this model, STK19 directly phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[1][2][3] A recurrent gain-of-function mutation in STK19, D89N, has been identified in approximately 25% of human melanomas and is associated with enhanced NRAS interaction and melanocyte transformation.[1][3]
Proposed Signaling Pathway
The proposed STK19-NRAS signaling pathway is a linear cascade that ultimately activates downstream pro-proliferative and survival pathways.
Caption: Proposed STK19-NRAS signaling pathway in melanoma and the inhibitory action of this compound.
This compound: A Potent and Selective STK19 Inhibitor
This compound was developed as a specific, ATP-competitive inhibitor of STK19. It has demonstrated high potency and selectivity in preclinical studies.
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STK19 WT) | 23.96 nM | In vitro kinase assay | [4] |
| IC50 (STK19 D89N) | 27.94 nM | In vitro kinase assay | [4] |
| NRAS Phosphorylation Inhibition | Dose-dependent | HPMs, SK-MEL-2, WM2032 | |
| Cell Proliferation Inhibition | Effective at 3 µM (14 days) | Mutant NRAS-STK19 driven melanocytes | |
| Colony Formation Inhibition | Significant at 3 µM (14 days) | Mutant NRAS-STK19 driven melanocytes | |
| Apoptosis Induction | Increased cleaved caspase-3 | SK-MEL-2 |
In Vivo Efficacy
| Animal Model | Treatment Regimen | Outcome | Reference |
| SK-MEL-2 Xenograft | 25-50 mg/kg, i.p., once daily for 21 days | Dose-dependent inhibition of tumor growth |
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against STK19.
-
Method: A standard in vitro kinase assay was performed using recombinant wild-type or D89N mutant STK19. The assay measures the phosphorylation of a substrate in the presence of ATP and varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity. The ATP-competitive nature of the inhibitor was confirmed by observing an increase in IC50 with increasing ATP concentrations.[4]
Cell Viability and Colony Formation Assays
-
Objective: To assess the effect of this compound on the proliferation and survival of melanoma cells.
-
Method: Melanoma cell lines, particularly those with NRAS mutations (e.g., SK-MEL-2), were treated with various concentrations of this compound for an extended period (e.g., 14 days). Cell viability was measured using standard methods such as MTT or CellTiter-Glo assays. For colony formation, cells were seeded at low density and allowed to form colonies in the presence of the inhibitor. Colonies were then stained and counted.
NRAS Phosphorylation Assay (Western Blot)
-
Objective: To confirm the on-target effect of this compound on NRAS phosphorylation.
-
Method: Melanoma cells were treated with this compound for various times and at different concentrations. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated NRAS were detected using a phospho-specific antibody. Total NRAS and a loading control (e.g., GAPDH or β-actin) were also blotted to ensure equal protein loading.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with a human melanoma cell line harboring an NRAS mutation (e.g., SK-MEL-2). Once tumors were established, mice were treated with this compound or a vehicle control via intraperitoneal injection daily for a specified period (e.g., 21 days). Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).
Caption: Preclinical evaluation workflow for this compound in melanoma.
The Evolving Understanding of STK19: A Point of Controversy
While the initial studies provided a strong rationale for targeting STK19 as a kinase in NRAS-mutant melanoma, subsequent research has introduced a significant controversy regarding the fundamental function of STK19.
The Case Against STK19 as a Kinase
Several recent studies have challenged the classification of STK19 as a serine/threonine kinase.[5][6][7] The key arguments against its kinase function include:
-
Gene Annotation and Protein Isoforms: It has been proposed that the STK19 gene has been incorrectly annotated and that the predominantly expressed isoform is shorter than previously thought. This would place the frequently cited D89N mutation outside the coding region, rendering it functionally irrelevant.[5][8]
-
Lack of a Canonical Kinase Domain: Structural studies, including crystallography, have revealed that STK19 does not possess a conventional kinase domain. Instead, it is composed of winged helix domains, which are typically associated with DNA and RNA binding.[6][7]
-
Nuclear Localization: STK19 has been shown to be exclusively localized to the nucleus and associated with chromatin, which is inconsistent with a primary role in phosphorylating the plasma membrane-associated NRAS.[5]
-
Role in DNA Damage Repair: A growing body of evidence suggests that STK19 is a DNA/RNA-binding protein that plays a critical role in DNA damage repair pathways, specifically in transcription-coupled nucleotide excision repair (TC-NER).[6][7]
Implications for this compound
This emerging evidence raises important questions about the mechanism of action of this compound. While its efficacy in NRAS-mutant melanoma models is documented, the direct target and the downstream consequences of its binding may be more complex than initially understood. It is possible that this compound's anti-melanoma effects are mediated through the modulation of STK19's role in DNA repair or other undiscovered functions, which may indirectly impact NRAS signaling or cell survival.
Caption: Logical relationship between the initial hypothesis of STK19 function and the emerging controversy.
Conclusion and Future Directions
This compound is a promising preclinical compound that effectively targets NRAS-driven melanoma. The initial hypothesis of its action through the inhibition of STK19's kinase activity provided a strong foundation for its development. However, the scientific community must now consider the growing body of evidence suggesting an alternative function for STK19 in DNA damage repair.
Future research should focus on:
-
Elucidating the true molecular function of STK19 in both normal and cancerous cells.
-
Determining the precise mechanism of action of this compound in light of the new findings on STK19. This includes comprehensive target engagement and selectivity profiling.
-
Investigating potential biomarkers that could predict response to this compound, which may or may not be related to STK19's proposed kinase activity.
Despite the ongoing debate surrounding its target, the preclinical efficacy of this compound in NRAS-mutant melanoma warrants further investigation and highlights the potential of targeting novel pathways in this challenging disease.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STK19 in NRAS-Mutant Cancer: A Technical Guide for Researchers
An In-depth Examination of a Controversial Kinase and its Implications for Drug Development
Executive Summary
Oncogenic mutations in the NRAS gene are significant drivers in various cancers, most notably melanoma, yet remain a challenging therapeutic target. The discovery of Serine/Threonine Kinase 19 (STK19) as a purported activator of NRAS initially presented a promising avenue for targeted therapy. This guide provides a comprehensive technical overview of the role of STK19 in NRAS-mutant cancer, detailing the initial findings that positioned it as a novel drug target, the development of its inhibitors, and the subsequent scientific controversy that has cast doubt on its function as a kinase. This document is intended for researchers, scientists, and drug development professionals, offering a balanced perspective on the available evidence, detailed experimental protocols, and a structured presentation of quantitative data to inform future research and therapeutic strategies.
The Initial Paradigm: STK19 as a Novel NRAS Activator
Initial research identified STK19 as a previously uncharacterized serine/threonine kinase that directly interacts with and phosphorylates NRAS.[1][2] This phosphorylation event, specifically at serine 89 (S89), was reported to be crucial for enhancing the binding of NRAS to its downstream effectors, thereby promoting oncogenic signaling and malignant transformation in melanocytes.[1][3]
Proposed Signaling Pathway
The proposed mechanism involves STK19-mediated phosphorylation of NRAS, leading to the activation of downstream pro-proliferative and survival pathways, including the MAPK/ERK and PI3K/AKT signaling cascades.[4] A gain-of-function mutation in STK19, D89N, identified in a significant percentage of human melanomas, was shown to exhibit enhanced interaction with NRAS, further promoting melanocyte transformation.[1][3]
Therapeutic Targeting of STK19
The identification of STK19 as an NRAS activator led to the development of small molecule inhibitors. Two notable compounds, ZT-12-037-01 and the natural product chelidonine, were reported to be potent and selective ATP-competitive inhibitors of STK19.[4][5]
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | STK19 (WT) | 23.96 | [5] |
| STK19 (D89N) | 27.94 | [5] | |
| Chelidonine | STK19 | 125.5 ± 19.3 | [4][6] |
These inhibitors were shown to effectively block NRAS phosphorylation, inhibit the proliferation of NRAS-mutant cancer cell lines, and suppress tumor growth in vivo.[1][4]
A Paradigm Shift: The STK19 Controversy
Subsequent research has challenged the initial findings, raising significant questions about the fundamental role of STK19 as an NRAS-activating kinase.
Re-evaluation of STK19 Annotation and Function
A 2020 study by Rodríguez-Martínez et al. presented evidence suggesting that the STK19 gene has been incorrectly annotated.[7][8] Their findings indicated that the expressed STK19 protein is 110 amino acids shorter than previously believed, which would place the frequently cited D89N "driver" mutation outside the coding region.[7][8] Furthermore, this group reported that STK19 is exclusively localized to the nucleus and associated with chromatin, making a direct kinase-substrate relationship with the predominantly cytoplasmic NRAS protein unlikely.[7][8] They also failed to detect any kinase activity for STK19.[7][8]
Structural and Functional Re-characterization
More recent work, including a 2024 study by Li et al., has provided structural evidence to support the counter-narrative.[9] X-ray crystallography of STK19 revealed that it does not possess a conventional kinase domain but is instead composed of three winged helix (WH) domains.[9] This structural analysis, combined with biochemical assays, strongly suggests that STK19 is a DNA/RNA-binding protein involved in DNA damage repair and cell proliferation, rather than a protein kinase.[9] To avoid further confusion, the authors proposed renaming the protein to TWH19 (Tandem Winged Helix protein formerly known as STK19).[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of STK19 and NRAS.
In Vitro Kinase Assay (as per the "pro-kinase" hypothesis)
This protocol is adapted from the methodology used to assess the inhibitory effect of chelidonine on STK19 activity.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of STK19 inhibitors on the proliferation of NRAS-mutant cancer cell lines.
Nuclear and Cytoplasmic Fractionation
This protocol is essential for investigating the subcellular localization of STK19.
Conclusion and Future Directions
The story of STK19 in NRAS-mutant cancer serves as a critical case study in the rigorous process of drug target validation. While the initial discovery of STK19 as an NRAS activator and the subsequent development of its inhibitors were met with considerable excitement, the conflicting evidence regarding its fundamental biochemical function necessitates a re-evaluation of its role and therapeutic potential.
For researchers in this field, several key questions remain:
-
Can the conflicting findings regarding STK19's kinase activity and subcellular localization be reconciled?
-
If STK19 is indeed a nuclear protein involved in DNA damage repair, does it have any indirect role in regulating NRAS signaling?
-
Are the observed anti-cancer effects of this compound and chelidonine due to off-target effects, and if so, what are the true targets of these compounds?
Future research should focus on independently verifying the subcellular localization and enzymatic activity of STK19 in various NRAS-mutant cancer models. A deeper understanding of the STK19 interactome may also provide clarity on its cellular functions. For drug development professionals, this case highlights the importance of thorough and independent target validation before committing significant resources to inhibitor development programs. While the direct targeting of STK19 as an NRAS kinase is now , the exploration of its role in DNA damage repair may yet reveal novel therapeutic opportunities.
References
- 1. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ZT-12-037-01, a Potent and Selective STK19 Inhibitor for Oncogenic NRAS-Driven Melanoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ZT-12-037-01, a novel small molecule inhibitor of Serine/Threonine Kinase 19 (STK19). This compound has emerged as a promising therapeutic agent for the treatment of melanomas harboring oncogenic NRAS mutations. This document details the compound's mechanism of action, key experimental data, and the methodologies used in its characterization.
Core Compound Properties
This compound, with the chemical name N2-cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine, is a specific and ATP-competitive inhibitor of STK19.[1][2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | N2-cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine |
| Molecular Formula | C21H31N5O2 |
| Molecular Weight | 385.50 g/mol |
| CAS Number | 2328073-61-4 |
| SMILES | COC1=CC2=C(C=C1OC)C(=NC(=N2)NC3CCN(CC3)C(C)C)NC4CC4 |
Chemical Structure:
Caption: Chemical structure of this compound.
Biological Activity and Mechanism of Action
This compound is a highly selective and potent inhibitor of STK19, a serine/threonine kinase identified as a novel activator of NRAS.[5][6][7] Activating mutations in NRAS are found in 20-30% of melanomas and have been historically difficult to target therapeutically.[5][6]
Mechanism of Action:
STK19 directly phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[5][6][7] this compound acts as an ATP-competitive inhibitor of STK19, effectively blocking this phosphorylation event.[1][2] This inhibition of NRAS phosphorylation leads to the suppression of downstream signaling pathways, including the MEK-ERK and PI3K pathways, ultimately inhibiting melanoma cell growth and inducing apoptosis.[4]
In Vitro Efficacy:
The inhibitory activity of this compound against both wild-type (WT) and a gain-of-function mutant (D89N) of STK19 has been quantified.
| Target | IC50 (nM) |
| STK19 (WT) | 23.96 |
| STK19 (D89N) | 27.94 |
Data from cell-free assays.[1][2]
Furthermore, this compound demonstrates high selectivity, as determined by KINOMEscan against a panel of 468 kinases.[1]
Cellular and In Vivo Activity:
-
Inhibition of NRAS Phosphorylation: Treatment with this compound leads to a dose- and time-dependent decrease in NRAS phosphorylation in cells.[1]
-
Inhibition of Cell Proliferation and Colony Formation: this compound significantly inhibits the proliferation and colony-forming ability of melanoma cells harboring oncogenic NRAS mutations.[2][8][9]
-
Induction of Apoptosis: The pro-apoptotic effect of this compound is significantly enhanced in cells expressing oncogenic NRAS.[1]
-
In Vivo Antitumor Activity: In preclinical xenograft models using SK-MEL-2 melanoma cells (with NRASQ61R mutation), this compound treatment resulted in a dose-dependent inhibition of tumor growth with low in vivo toxicity.[1][2][8]
Signaling Pathway
The following diagram illustrates the role of STK19 in the NRAS signaling pathway and the point of intervention for this compound.
Caption: STK19-NRAS signaling pathway and this compound inhibition.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary research by Yin et al., 2019.
In Vitro STK19 Kinase Assay
This assay was performed to determine the IC50 values of this compound against STK19.
Methodology:
-
Reaction Setup: Kinase reactions were performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.
-
Enzyme and Substrate: Recombinant STK19 (wild-type or D89N mutant) was used as the enzyme, and a biotinylated peptide substrate was used.
-
ATP and Inhibitor: 10 µM ATP was added to the reaction mixture. This compound was added at varying concentrations.
-
Incubation: The reaction was incubated for 20 minutes at room temperature.
-
Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the in vitro STK19 kinase assay.
Cell Proliferation Assay
This assay was used to evaluate the effect of this compound on the growth of melanoma cells.
Methodology:
-
Cell Seeding: Melanoma cell lines (e.g., SK-MEL-2) were seeded in 96-well plates at a density of 3,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control.
Colony Formation Assay
This assay assessed the long-term effect of this compound on the clonogenic survival of melanoma cells.
Methodology:
-
Cell Seeding: 500 cells were seeded in each well of a 6-well plate.
-
Compound Treatment: Cells were treated with this compound at various concentrations.
-
Incubation: The plates were incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed with methanol and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (defined as a cluster of >50 cells) was counted.
Western Blot Analysis
This technique was used to measure the levels of protein phosphorylation.
Methodology:
-
Cell Lysis: Cells treated with this compound for the indicated times were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-NRAS, total NRAS, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model was used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: 5 x 10^6 SK-MEL-2 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment: Mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection at doses of 25 or 50 mg/kg daily.
-
Monitoring: Tumor volume and body weight were measured every 3 days.
-
Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[2][8]
Conclusion
This compound is a potent and selective STK19 inhibitor with a clear mechanism of action in the context of NRAS-driven melanoma. Its ability to inhibit NRAS phosphorylation, suppress melanoma cell growth both in vitro and in vivo, and induce apoptosis highlights its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a basis for the further investigation and development of this promising compound.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 6. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
ZT-12-037-01: A Potent Inhibitor of STK19 for Oncogenic NRAS-Driven Melanoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical activity and cellular effects of ZT-12-037-01, a selective inhibitor of Serine/Threonine Kinase 19 (STK19). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting STK19 in NRAS-mutant melanomas.
Quantitative Analysis of this compound Inhibitory Activity
This compound has been identified as a potent, ATP-competitive inhibitor of STK19. Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and a gain-of-function mutant (D89N) identified in melanoma. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Inhibitor | IC50 (nM) | Assay Type |
| STK19 (Wild-Type) | This compound | 23.96[1] | In vitro kinase assay |
| STK19 (D89N Mutant) | This compound | 27.94[1] | In vitro kinase assay |
| NRAS Phosphorylation | This compound | 20.04 - 24[2][3] | Cellular assay |
The STK19-NRAS Signaling Pathway: A Contested Model
The initial discovery of this compound was based on the identification of STK19 as a novel activator of NRAS, a key signaling protein frequently mutated in melanoma.[4] The proposed mechanism involves the direct phosphorylation of NRAS by STK19, which enhances its interaction with downstream effectors, thereby promoting melanoma development.[4] This signaling cascade is depicted below.
It is crucial to note that the role of STK19 as a kinase has been a subject of debate. Subsequent studies have presented evidence suggesting that STK19 may not possess kinase activity and instead functions as a DNA/RNA-binding protein involved in DNA damage repair.[5][6] These findings challenge the initially proposed mechanism of action for this compound. Researchers should be aware of this ongoing discussion when interpreting data related to STK19 inhibition.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
In Vitro STK19 Kinase Assay for IC50 Determination
The IC50 values of this compound against STK19 were determined using an in vitro kinase assay. While the primary publication does not provide a detailed step-by-step protocol, the methodology is based on standard kinase assay principles. The assay involves the use of purified STK19 protein, a substrate (NRAS), and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in NRAS phosphorylation.
Materials:
-
Purified recombinant STK19 (WT and D89N)
-
Purified recombinant NRAS
-
This compound
-
Kinase assay buffer
-
ATP
-
Detection reagents (e.g., phospho-specific antibodies)
Procedure:
-
Reaction Setup: A master mix containing the kinase buffer, purified STK19, and purified NRAS is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by the addition of EDTA.
-
Detection: The level of NRAS phosphorylation is quantified using a suitable detection method, such as an ELISA-based assay or a fluorescence-based method.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The workflow for a typical in vitro kinase inhibition assay is illustrated below.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
ZT-12-037-01: A Targeted Approach to Inhibit Oncogenic NRAS Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Activating mutations in the NRAS gene are significant drivers in approximately 20-30% of melanomas, yet direct therapeutic targeting of NRAS has remained a formidable challenge.[1][2][3][4] The discovery of Serine/Threonine Kinase 19 (STK19) as a novel activator of NRAS has unveiled a new therapeutic vulnerability.[1][2][3][4] STK19 directly phosphorylates NRAS, enhancing its binding to downstream effectors and promoting malignant transformation in melanocytes.[1][2][3][4] ZT-12-037-01 has emerged as a potent and selective, ATP-competitive inhibitor of STK19, effectively abrogating NRAS phosphorylation and impeding the growth of NRAS-driven melanoma in both in vitro and in vivo models.[1][4][5][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on NRAS phosphorylation, supported by quantitative data and detailed experimental protocols.
Introduction to STK19 and its Role in NRAS Activation
STK19 is a serine/threonine kinase that has been identified as a key regulator of NRAS activity.[1][2][3][4] Through direct phosphorylation, STK19 enhances the oncogenic potential of NRAS, particularly in the context of melanoma.[1][2][3][4] Notably, a recurrent gain-of-function mutation, D89N, has been identified in STK19 in a significant percentage of human melanomas, which exhibits an increased interaction with NRAS and promotes melanocyte transformation.[1][2][3] The discovery of the STK19-NRAS axis has paved the way for the development of targeted inhibitors like this compound.
This compound: A Potent and Selective STK19 Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site of STK19.[5][6] Its ATP-competitive nature has been demonstrated by the observation that increasing ATP concentrations lead to a corresponding increase in the IC50 of this compound against STK19.[5][6] Kinome-wide screening has confirmed the high selectivity of this compound for STK19.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| STK19 (Wild-Type) | 23.96 | In Vitro ATP-Site Competition Binding Assay |
| STK19 (D89N Mutant) | 27.94 | In Vitro ATP-Site Competition Binding Assay |
| NRAS Phosphorylation | 20.04 | Cellular Assay (Percentage of NRAS phosphorylation) |
Table 2: Cellular and In Vivo Activity
| Experimental Model | Treatment | Outcome |
| Mutant NRAS-STK19 driven melanocyte colony formation | 3 µM this compound for 14 days | Significant inhibition of colony formation and proliferation.[5][7] |
| SK-MEL-2 Xenograft Melanoma (NRAS Q61R) | 25-50 mg/kg this compound daily for 21 days (intraperitoneal injection) | Dose-dependent inhibition of tumor growth and increased apoptosis (cleaved caspase-3).[5][6][7] |
| NRAS-mutant cancer cell lines (melanoma, liver, lung, gastric) | Varies | Reduced cell proliferation and induction of apoptosis.[8] |
Signaling Pathway
The following diagram illustrates the STK19-NRAS signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 4. search.lib.utexas.edu [search.lib.utexas.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of ZT-12-037-01: A Potent and Selective STK19 Inhibitor for NRAS-Driven Melanoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZT-12-037-01 is a novel, potent, and selective small molecule inhibitor of Serine/Threonine Kinase 19 (STK19). Its development represents a significant advancement in the pursuit of targeted therapies for NRAS-mutant melanomas, a historically challenging therapeutic area. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its characterization as a promising therapeutic candidate.
Introduction: The Challenge of NRAS-Mutant Melanoma
Activating mutations in the NRAS oncogene are present in approximately 20-30% of melanomas, making it a significant driver of this aggressive skin cancer.[1][2] Unlike melanomas harboring BRAF mutations, for which effective targeted therapies have been developed, there have been no approved targeted therapies specifically for NRAS-mutant melanoma.[1][2] This has created a critical unmet medical need for novel therapeutic strategies that can effectively target the oncogenic signaling driven by mutant NRAS.
The discovery that STK19 acts as a novel activator of NRAS provided a new therapeutic avenue.[1][3] STK19 phosphorylates NRAS, enhancing its downstream signaling and promoting malignant transformation in melanocytes.[1][3][4] The development of this compound as a specific STK19 inhibitor was a direct result of this foundational research, offering a new targeted approach for this patient population.[1][3][5]
Discovery of this compound
This compound was developed from an initial hit identified through a chemical library screen designed to find inhibitors of STK19.[3] While the specific details of the high-throughput screening (HTS) campaign are not publicly available, such screens typically involve testing a large and diverse collection of small molecules for their ability to inhibit the activity of the target kinase in a biochemical or cell-based assay. Promising hits from the initial screen undergo further optimization through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate like this compound.
Mechanism of Action: Targeting the STK19-NRAS Signaling Axis
This compound is an ATP-competitive inhibitor of STK19.[6] This means that it binds to the ATP-binding pocket of the STK19 kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates, including NRAS.[6] By inhibiting STK19-mediated phosphorylation of NRAS, this compound effectively blocks the activation of downstream signaling pathways that are critical for melanoma cell proliferation and survival.[3][4]
The STK19-NRAS signaling pathway is a key driver of melanomagenesis. STK19 directly phosphorylates NRAS, which enhances its ability to bind to downstream effectors and activate pro-proliferative and anti-apoptotic signaling cascades.[1][3][4] A recurrent gain-of-function mutation in STK19, D89N, has been identified in a significant percentage of human melanomas and has been shown to enhance the interaction with and activation of NRAS.[1][5]
Figure 1: Simplified signaling pathway of STK19-mediated NRAS activation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| IC50 vs. STK19 (Wild-Type) | 23.96 nM | [6] |
| IC50 vs. STK19 (D89N Mutant) | 27.94 nM | [6] |
| Kinase Selectivity | High (tested against a panel of 468 kinases) | [6] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line(s) | Treatment | Result | Reference |
| NRAS Phosphorylation Inhibition | Human Primary Melanocytes (HPMs) | 0-3 µM this compound | Dose-dependent inhibition | [6] |
| Colony Formation | Mutant NRAS-STK19 expressing melanocytes | 3 µM this compound for 14 days | Significant inhibition | |
| Cell Proliferation | Mutant NRAS-STK19 expressing melanocytes | 3 µM this compound for 14 days | Significant inhibition |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Result | Reference |
| SK-MEL-2 Xenograft | 25-50 mg/kg this compound, daily intraperitoneal injection for 21 days | Dose-dependent inhibition of tumor growth | [6] |
Experimental Protocols
KINOMEscan™ Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology: The KINOMEscan™ assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases. The assay was performed by Eurofins DiscoverX.
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
Competition: this compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound.
Figure 2: A generalized workflow for the KINOMEscan assay.
In Vitro ATP-Competition Kinase Assay
Objective: To determine the IC50 of this compound against STK19 and confirm its ATP-competitive mechanism of inhibition.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant STK19 (wild-type or D89N mutant), a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and a fixed concentration of ATP (often at or near the Km for ATP).
-
Inhibitor Addition: A serial dilution of this compound is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
ATP Competition: To confirm the ATP-competitive mechanism, the IC50 of this compound is determined at varying concentrations of ATP. An increase in the IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.[6]
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of melanoma cells.
Methodology:
-
Cell Seeding: Melanoma cells (e.g., SK-MEL-2) are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay, or a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or fluorescence/luminescence values are normalized to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) is calculated.
Soft Agar Colony Formation Assay
Objective: To assess the effect of this compound on the anchorage-independent growth of melanoma cells, a hallmark of malignant transformation.
Methodology:
-
Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.
-
Cell Layer: Melanoma cells are trypsinized, counted, and resuspended in a 0.3% agar solution in complete medium. This cell-agar suspension is then layered on top of the base agar.
-
Treatment: this compound or vehicle control is added to the top layer or included in the medium that is periodically added to the wells to prevent desiccation.
-
Incubation: Plates are incubated for 2-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are stained with a solution of crystal violet and counted using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: The number of colonies in the treated wells is compared to the number in the vehicle-treated control wells.
SK-MEL-2 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Line: SK-MEL-2, a human melanoma cell line with an NRAS Q61R mutation, is used.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: SK-MEL-2 cells are harvested, resuspended in a suitable medium (e.g., a mixture of medium and Matrigel), and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment: this compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Discussion and Future Directions
The discovery and preclinical development of this compound have established it as a promising therapeutic agent for NRAS-mutant melanoma. Its high potency and selectivity for STK19, coupled with its demonstrated efficacy in both in vitro and in vivo models, provide a strong rationale for its continued development.
It is important to note that the role of STK19 as an NRAS-dependent melanoma driver has been a subject of scientific debate. A 2020 publication suggested that the STK19 gene was incorrectly annotated and that the protein is not a kinase.[7] However, a rebuttal to this publication was subsequently published by the original authors of the this compound study, reaffirming their findings.[8] This ongoing scientific discourse highlights the complexity of kinase biology and the importance of rigorous validation in drug discovery.
Future research should focus on the continued clinical development of this compound, including Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in patients with NRAS-mutant melanoma. Further investigation into potential resistance mechanisms and the identification of predictive biomarkers will also be crucial for optimizing its clinical application. The development of this compound represents a significant step forward in providing a much-needed targeted therapy for a patient population with limited treatment options.
References
- 1. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 2. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. benchchem.com [benchchem.com]
- 5. lab.moffitt.org [lab.moffitt.org]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Reply to ''Evidence that STK19 Is Not an NRAS-Dependent Melanoma Driver" - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on STK19 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serine/Threonine Kinase 19 (STK19) has emerged as a protein of significant interest in therapeutic development, albeit with a dramatically evolving functional narrative. Initially identified as a protein kinase and a promising target in NRAS-driven melanoma, a compelling body of recent evidence has redefined STK19 as a crucial DNA/RNA-binding protein involved in the DNA damage response, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER). This technical guide provides an in-depth overview of the foundational research on STK19, presenting both the historical context of its role as a kinase and the current understanding of its function in DNA repair. We synthesize key quantitative data, detail essential experimental protocols, and provide visual representations of the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring STK19 as a therapeutic target.
The Evolving Identity of STK19: From Kinase to DNA Repair Factor
STK19 was first described as a manganese-dependent serine/threonine-specific protein kinase.[1] This classification spurred investigations into its role in cancer, particularly melanoma, where activating mutations in NRAS are prevalent.[2] A key study proposed that STK19 directly phosphorylates and activates NRAS, promoting melanomagenesis.[2] This led to the identification of small molecule inhibitors targeting its putative kinase activity.[3][4]
However, subsequent structural and biochemical studies have challenged this initial functional assignment.[1][5] The crystal structure of STK19 revealed not a kinase domain, but three tandem winged helix (WH) domains, a structure characteristic of DNA-binding proteins.[5][6] Consistent with this, STK19, which has been proposed to be renamed Tandem Winged Helix protein 19 (TWH19), has been shown to be a DNA/RNA-binding protein.[1][7] This new understanding has shifted the focus of STK19 research towards its role in maintaining genome integrity.
STK19 as a Therapeutic Target: Two Perspectives
Given the dual nature of STK19's reported functions, its potential as a therapeutic target can be viewed from two distinct angles:
-
Inhibition of Putative Kinase Activity: While the kinase function is now debated, the initial research provides a framework for targeting STK19 in the context of NRAS-driven cancers.
-
Modulation of DNA Repair Function: The established role of STK19 in TC-NER presents opportunities for therapeutic intervention, particularly in oncology, where exploiting DNA repair deficiencies is a proven strategy.
The following sections will delve into the quantitative data and experimental methodologies that underpin both of these perspectives.
Quantitative Data Summary
Table 1: Inhibitors of Putative STK19 Kinase Activity
| Inhibitor | Type | IC50 (nM) | Target | Reference(s) |
| ZT-12-037-01 | ATP-competitive | 24 | STK19 | [3] |
| Chelidonine | Natural Product | 125.5 ± 19.3 | STK19 | [4][8] |
Table 2: DNA/RNA Binding Affinity of STK19/TWH19
| Substrate | Apparent Kd (µM) | Method | Reference(s) |
| dsDNA (30-mer) | 2.2 | EMSA | [9] |
| ssDNA (30-mer) | 14.1 | EMSA | [9] |
| dsRNA (30-mer) | 3.2 | EMSA | [9] |
| dsDNA (DNA1) | 3.8 | EMSA | [5] |
Key Experimental Protocols
In Vitro Kinase Assay (Historical Perspective)
This protocol is based on methodologies used to establish the initial kinase function of STK19.
Objective: To determine if STK19 can phosphorylate a substrate, such as NRAS, in vitro.
Materials:
-
Purified recombinant STK19 (MBP-tagged or GST-tagged)
-
Purified recombinant substrate (e.g., NRAS-Q61R)
-
Kinase assay buffer: 50 mM HEPES (pH 8.0), 200 mM NaCl, 20 mM MnCl₂
-
ATP solution (e.g., 300 µM final concentration)
-
SDS-PAGE apparatus and reagents
-
Western blotting equipment
-
Anti-phosphoserine/threonine antibody
-
Anti-STK19 and anti-NRAS antibodies
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. Combine purified STK19 (e.g., 8 µM) and the substrate (e.g., NRAS-Q61R, 4 µM) in the kinase assay buffer.
-
Initiate the reaction by adding ATP to a final concentration of 300 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphoserine/threonine to detect substrate phosphorylation.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As controls, perform western blots for total STK19 and NRAS to ensure equal loading.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA-binding activity of STK19/TWH19.
Materials:
-
Purified recombinant STK19/TWH19 protein
-
DNA probe (e.g., a 30-bp double-stranded oligonucleotide, labeled with a fluorescent dye like Cy5 or a radioisotope like ³²P)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Prepare the binding reactions in microcentrifuge tubes on ice. To each tube, add the binding buffer, a fixed amount of labeled DNA probe (e.g., 2 µM), and varying concentrations of purified STK19/TWH19 protein.
-
Include a no-protein control lane.
-
Add poly(dI-dC) to each reaction to minimize non-specific binding.
-
Incubate the reactions at 4°C for 2 hours to allow for protein-DNA complex formation.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
Visualize the DNA bands using an appropriate imaging system. A "shift" in the migration of the labeled DNA probe indicates the formation of a protein-DNA complex.
-
The apparent dissociation constant (Kd) can be estimated by quantifying the fraction of bound DNA at different protein concentrations.[5][9]
siRNA-Mediated Knockdown of STK19
Objective: To reduce the expression of STK19 in cultured cells to study its function.
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
STK19-specific siRNAs (a pool of 3 individual siRNAs is recommended)[10][11]
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Reagents for RT-qPCR or Western blotting to verify knockdown efficiency
Procedure:
-
Plate cells in a 6-well plate or other suitable format to achieve 30-50% confluency on the day of transfection.
-
For each well, dilute the STK19 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and verify the knockdown efficiency by measuring STK19 mRNA levels using RT-qPCR or protein levels using Western blotting.
CRISPR-Cas9 Mediated Knockout of STK19
Objective: To generate a stable cell line with a complete knockout of the STK19 gene.
Materials:
-
Cultured cells
-
CRISPR-Cas9 plasmid co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of STK19 (e.g., from the GeCKO v2 library).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorter (FACS) if the plasmid contains a fluorescent reporter (e.g., GFP).
-
96-well plates for single-cell cloning.
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing to verify the knockout.
Procedure:
-
Design and clone a gRNA targeting an early exon of the STK19 gene into a Cas9 expression vector.
-
Transfect the CRISPR-Cas9 plasmid into the target cells.
-
After 48-72 hours, if using a fluorescent reporter, isolate single GFP-positive cells by FACS into 96-well plates. Alternatively, perform limiting dilution to isolate single cells.
-
Expand the single-cell clones.
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the genomic region targeted by the gRNA.
-
Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of STK19 protein expression in knockout clones by Western blotting.
UV-Induced DNA Damage and Repair Assay
Objective: To assess the role of STK19 in the repair of UV-induced DNA damage.
Materials:
-
Cultured cells (wild-type and STK19-knockdown/knockout)
-
Phosphate-buffered saline (PBS)
-
UV-C light source (254 nm)
-
Cell lysis buffer
-
Antibodies against DNA damage markers (e.g., γH2AX, CPDs, 6-4PPs)
-
Immunofluorescence or Western blotting reagents
Procedure:
-
Culture wild-type and STK19-deficient cells on coverslips (for immunofluorescence) or in culture dishes (for Western blotting).
-
Wash the cells with PBS and remove the PBS.
-
Expose the cells to a specific dose of UV-C radiation (e.g., 10-20 J/m²).
-
Add back the complete growth medium and return the cells to the incubator for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair.
-
For Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a DNA damage marker.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity or the number of foci per cell.
-
-
For Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody against the DNA damage marker.
-
Signaling Pathways and Molecular Interactions
The Disputed STK19-NRAS Kinase Pathway
The initial hypothesis positioned STK19 as an upstream activator of NRAS. In this model, STK19 would phosphorylate NRAS, leading to the activation of downstream pro-proliferative and survival pathways such as the MAPK/ERK and PI3K/AKT pathways. The D89N mutation was proposed to be a gain-of-function mutation that enhances this activity.[2] However, it is now understood that this mutation is likely outside the coding region of the expressed STK19 protein.[12][13]
Caption: Disputed STK19-NRAS signaling pathway.
STK19/TWH19 in Transcription-Coupled Nucleotide Excision Repair (TC-NER)
The current, evidence-based model places STK19 as a core component of the TC-NER machinery. When RNA Polymerase II (Pol II) stalls at a DNA lesion on the transcribed strand, a cascade of repair proteins is recruited. STK19 interacts with several key players, including Cockayne syndrome A (CSA) and the largest subunit of Pol II, RPB1.[11][12][14] It is thought to play a crucial role in the stable recruitment and proper positioning of the Transcription Factor IIH (TFIIH) complex, which is essential for lesion verification and excision.[15][16]
Caption: Role of STK19 in the TC-NER pathway.
Conclusion and Future Directions
The scientific journey of STK19 from a putative kinase to a bona fide DNA repair protein highlights the dynamic nature of biomedical research. While the initial rationale for targeting STK19 in NRAS-mutant melanoma has been significantly challenged, the discovery of its critical role in TC-NER opens up new avenues for therapeutic intervention.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which STK19/TWH19 modulates the TC-NER pathway.
-
Investigating the therapeutic potential of modulating STK19's DNA repair function. This could involve developing inhibitors of its DNA binding activity or its interactions with other TC-NER proteins to induce synthetic lethality in cancers with specific DNA repair deficiencies.
-
Re-evaluating the effects of existing STK19 inhibitors (this compound and chelidonine) in the context of its DNA repair function to determine if their observed anti-cancer effects are mediated through this pathway.
This technical guide provides a solid foundation for researchers to navigate the complex biology of STK19 and to design innovative strategies for targeting this intriguing protein in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. genemedi.net [genemedi.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 7. scbt.com [scbt.com]
- 8. STK19 positions TFIIH for cell-free transcription-coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. academic.oup.com [academic.oup.com]
- 12. STK19 drives transcription-coupled repair by stimulating repair complex stability, RNA Pol II ubiquitylation, and TFIIH recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. STK19: a critical factor coordinating transcription-coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
ZT-12-037-01 supplier and purchasing information.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZT-12-037-01, a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). The information is compiled for researchers, scientists, and drug development professionals interested in its potential therapeutic applications, particularly in the context of NRAS-mutant melanoma. This document summarizes purchasing information, key quantitative data, experimental protocols derived from published research, and a visualization of the proposed signaling pathway.
Supplier and Purchasing Information
This compound is available from several commercial suppliers for research purposes. It is important to note that this compound is intended for laboratory research use only and not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Website | Notes |
| AbMole BioScience | --INVALID-LINK-- | Provides pricing for various quantities (e.g., 10mg, 25mg).[1] |
| MedchemExpress | --INVALID-LINK-- | |
| Selleck Chemicals | --INVALID-LINK-- | |
| AOBIOUS | --INVALID-LINK-- | |
| Combi-Blocks | --INVALID-LINK-- | |
| DC Chemicals | --INVALID-LINK-- | |
| CymitQuimica | --INVALID-LINK-- | |
| Axon Medchem | --INVALID-LINK-- | |
| TargetMol | --INVALID-LINK-- | |
| Ambeed, Inc. | --INVALID-LINK-- | |
| AiFChem | --INVALID-LINK-- | |
| BOC Sciences | --INVALID-LINK-- | |
| BLD Pharmatech Ltd. | --INVALID-LINK-- |
Core Technical Data
This compound is an ATP-competitive inhibitor of STK19.[1][2] It has been shown to block the oncogenic activity of NRAS, a key driver in a significant portion of melanomas.
In Vitro Activity
The primary mechanism of this compound is the inhibition of STK19 kinase activity, which in turn prevents the phosphorylation of NRAS. This has been demonstrated to inhibit downstream signaling pathways, including the MEK-ERK and PI3K pathways, in melanoma cells with NRAS mutations.[3]
| Parameter | Value | Cell Line/Conditions |
| IC50 (STK19 WT) | 23.96 nM | Cell-free assay |
| IC50 (STK19 D89N) | 27.94 nM | Cell-free assay |
| IC50 (NRAS Phosphorylation) | 20.04 nM | |
| Effective Concentration (Colony Formation Inhibition) | 3 µM (14 days) | Mutant NRAS-STK19-driven melanocytes |
| Effective Concentration (NRAS Phosphorylation Inhibition) | 0.1 - 3 µM | Human Primary Melanocytes (HPMs) with STK19WT and STK19D89N |
In Vivo Activity
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Dosage and Administration | Key Findings |
| SK-MEL-2 xenograft melanoma nude mice | 25-50 mg/kg, subcutaneous injection, once daily for 21 days[1][3] | Inhibition of tumor growth and induction of apoptosis (increased cleaved caspase-3).[1] |
Signaling Pathway
The proposed signaling pathway involves the direct phosphorylation of NRAS by STK19. This phosphorylation event is thought to enhance the binding of NRAS to its downstream effectors, thereby promoting oncogenic signaling. This compound, by inhibiting STK19, disrupts this cascade.
It is important to note that there is a scientific debate regarding the classification of STK19 as a kinase and the functional relevance of the D89N mutation. Researchers should be aware of this ongoing discussion when interpreting data related to this pathway.
Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of experimental protocols based on the methodologies described in the primary literature. For detailed, step-by-step instructions, it is essential to consult the original research articles.
Cell Proliferation Assay
-
Cell Lines: CDK4 (R24C), hTERT, and p53DD melanocyte cell lines.
-
Treatment: Cells are treated with this compound at a concentration of 3 µM.
-
Incubation: The cells are incubated for 14 days.
-
Analysis: Inhibition of melanocyte proliferation is assessed by colony formation assays.
Western Blot Analysis for NRAS Phosphorylation
-
Cell Lines: Human Primary Melanocytes (HPMs) expressing STK19WT or STK19D89N.
-
Treatment: Cells are treated with varying concentrations of this compound (0, 0.1, 0.3, 1, 3 µM).
-
Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of phosphorylated NRAS.
In Vivo Xenograft Studies
-
Animal Model: SK-MEL-2 xenograft melanoma model in nude mice.
-
Cell Implantation: hTERT/p53DD/CDK4(R24C) melanocytes are implanted to induce tumor formation.
-
Treatment: Once tumors are established, mice are treated with this compound at doses of 25 mg/kg or 50 mg/kg.
-
Administration: The compound is administered via intraperitoneal or subcutaneous injection once daily for 21 days.
-
Analysis: Tumor growth is monitored throughout the study. At the endpoint, tumors are excised for further analysis, such as immunohistochemistry for cleaved caspase-3 to assess apoptosis.
Experimental Workflow
The general workflow for evaluating the efficacy of this compound in preclinical models is outlined below.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
References
STK19 Gene Annotation and its Implications for ZT-12-037-01 Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/Threonine Kinase 19 (STK19) has emerged as a gene of significant interest in cancer research, particularly in the context of NRAS-mutant melanomas. The development of ZT-12-037-01, a potent and selective inhibitor of STK19, has provided a promising therapeutic avenue for this hard-to-treat cancer subtype. This technical guide provides a comprehensive overview of STK19 gene annotation, its proposed function in oncogenic signaling, and the preclinical data supporting the therapeutic rationale for this compound. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways, while also addressing the ongoing scientific debate surrounding the precise function of STK19.
STK19 Gene Annotation and Function
The STK19 gene is located on chromosome 6p21.33 and is comprised of two transcript variants.[1][2] Initially identified as a serine/threonine kinase, recent structural and biochemical analyses have led to a re-evaluation of its function. While one body of research suggests STK19 acts as a kinase that directly phosphorylates and activates NRAS, promoting melanomagenesis[3][4], other studies propose that STK19 lacks intrinsic kinase activity.[1][5] This latter research indicates that STK19 is a DNA/RNA-binding protein crucial for DNA damage repair, specifically in the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][6][7] According to this model, STK19 facilitates the recruitment of DNA repair machinery to sites of DNA damage.[6][7]
A recurrent D89N substitution in STK19 has been identified in a significant percentage of human melanomas and is proposed to be a gain-of-function mutation that enhances its interaction with NRAS.[3] However, there is a contention that the STK19 gene has been incorrectly annotated and that this mutation lies outside the actual coding region.[8] This ongoing debate has significant implications for understanding the mechanism of action of STK19-targeted therapies.
This compound: A Potent and Selective STK19 Inhibitor
This compound is a small molecule inhibitor designed to target STK19. It has demonstrated high potency and selectivity in preclinical studies.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (STK19 WT) | 23.96 nM | In vitro kinase assay | [9] |
| IC50 (STK19 D89N) | 27.94 nM | In vitro kinase assay | [9] |
| IC50 (NRAS Phosphorylation) | ~24 nM | Cellular assay | [10][11] |
| Kinase Selectivity | High (against 468 kinases) | KINOMEscan | [9] |
Mechanism of Action
This compound is an ATP-competitive inhibitor of STK19.[9][11] The proposed primary mechanism of action is the inhibition of STK19-mediated phosphorylation of NRAS.[9][12] This prevents the subsequent activation of downstream pro-proliferative and survival signaling pathways, including the MEK-ERK and PI3K-AKT pathways.[12] By blocking these pathways, this compound has been shown to inhibit the growth of NRAS-mutant melanoma cells and induce apoptosis.[11][12]
Key Experimental Protocols
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type (WT) and mutant STK19, a standard in vitro kinase assay is employed. Recombinant STK19 protein is incubated with its substrate (e.g., a model peptide or NRAS protein) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (incorporation of ³²P-ATP) or antibody-based detection (e.g., ELISA with a phospho-specific antibody). The IC50 value is then calculated from the dose-response curve.
KINOMEscan™ Selectivity Profiling
To assess the selectivity of this compound, the KINOMEscan™ platform is utilized. This competition binding assay measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases (in this case, 468). The results are reported as the percentage of the kinase that remains bound to the ligand at a specific concentration of the test compound (e.g., 1 µM). High selectivity is indicated by minimal interaction with other kinases in the panel.[9]
Cellular NRAS Phosphorylation Assay (Western Blot)
To confirm the on-target effect of this compound in a cellular context, Western blotting is performed. NRAS-mutant melanoma cell lines (e.g., SK-MEL-2) are treated with a dose-range of this compound for a specified time.[12] Whole-cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated NRAS (p-NRAS) and total NRAS are detected using specific antibodies. A dose-dependent decrease in the p-NRAS/total NRAS ratio indicates target engagement and inhibition.[9][12]
Cell Proliferation and Colony Formation Assays
The anti-proliferative effects of this compound are assessed using assays such as the MTT or CellTiter-Glo assay. Melanoma cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a period of several days. Cell viability is then measured, and the IC50 for cell growth inhibition is determined. For colony formation assays, cells are seeded at a low density and treated with the compound for an extended period (e.g., 14 days).[11][12] The ability of the compound to inhibit the formation of colonies is then quantified by staining and counting.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of this compound, a xenograft mouse model is utilized.[11][12] Immunocompromised mice are subcutaneously injected with human NRAS-mutant melanoma cells (e.g., SK-MEL-2). Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[11][12] Tumor growth is monitored over time. At the end of the study, tumors are excised, and pharmacodynamic markers (e.g., p-NRAS, cleaved caspase-3) can be assessed by immunohistochemistry or Western blot to confirm target engagement and induction of apoptosis.[11][12]
Signaling Pathways and Experimental Workflows
Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of this compound.
References
- 1. STK19 - Wikipedia [en.wikipedia.org]
- 2. STK19 Gene: Function, Expression, and Clinical Relevance [learn.mapmygenome.in]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 4. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. rupress.org [rupress.org]
- 7. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
STK19: A Re-evaluation of its Status as a Validated Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The classification of Serine/Threonine Kinase 19 (STK19) as a validated kinase has been a subject of significant scientific debate. Initially identified and studied as a protein kinase, a growing body of recent evidence has fundamentally challenged this assertion. This guide provides a comprehensive overview of the conflicting data, the current scientific consensus, and the functional re-characterization of STK19, offering critical insights for researchers in kinase signaling and drug development.
The Evolving Identity of STK19: From Kinase to DNA/RNA-Binding Protein
STK19 was originally classified as a manganese-dependent serine/threonine-specific protein kinase[1]. However, recent structural and biochemical analyses have compellingly demonstrated that STK19 is highly unlikely to be a kinase. Instead, it is now understood to be a DNA/RNA-binding protein with a critical role in DNA damage repair[1][2][3].
Recent crystal structures of STK19 have revealed that the protein does not possess a conventional kinase domain[1][2][3]. The typical two-subdomain structure of a kinase, consisting of an ATP-binding N-lobe and a substrate-binding C-lobe, is absent in STK19[3]. Instead, the protein is composed of three closely packed winged helix (WH) domains[1][2][3]. Furthermore, biochemical assays have failed to detect any kinase activity or even ATP binding by purified STK19[2][3].
This has led to the proposal of renaming STK19 to TWH19 (Tandem Winged Helix protein formerly known as STK19) to avoid further confusion within the scientific community[1][2].
Reconciling the Conflicting Evidence
The initial misidentification of STK19 as a kinase may have stemmed from several factors. Early studies often relied on immunoprecipitation experiments to assess kinase activity. It is now believed that these experiments may have inadvertently co-precipitated other kinases that are associated with STK19 in the cell, leading to the observation of phosphorylation events that were incorrectly attributed to STK19 itself[2][4].
Despite the strong evidence against its kinase activity, some databases and older publications still refer to STK19 as a kinase, and research has been conducted on developing STK19 inhibitors based on this premise[2][5]. This highlights the importance of critically evaluating historical data in light of new and more direct evidence.
The Validated Function of STK19 in DNA Damage Repair
The contemporary and validated function of STK19 is in the realm of DNA damage repair, specifically in the transcription-coupled nucleotide excision repair (TC-NER) pathway[6][7][8][9][10][11][12][13][14][15]. TC-NER is a critical cellular process for removing DNA lesions that block transcription[8].
STK19 acts as a key factor in this pathway, facilitating the recruitment of other DNA repair proteins to the site of damage[2][3]. It has been shown to interact with several core components of the TC-NER machinery, including Cockayne syndrome protein A (CSA), UV-stimulated scaffold protein A (UVSSA), and the general transcription factor TFIIH[7][8][9][14]. Cryo-electron microscopy studies have shown that STK19 is an integral part of the RNA Polymerase II-TC-NER complex, bridging CSA, UVSSA, RNA Polymerase II, and downstream DNA[9][15].
The proposed role of STK19 in TC-NER is to act as a scaffold, helping to assemble and stabilize the repair complex at the site of a DNA lesion stalled RNA polymerase II[8][9][13][14][15]. While some studies suggest its kinase activity is not required for this function, the topic remains an area of active investigation[7].
Re-evaluation of "STK19 Inhibitors" in Drug Development
The development of small molecule inhibitors targeting STK19 has been pursued, primarily in the context of cancer therapy, based on the initial hypothesis of its role as an oncogenic kinase[5][16][17][18][19][20]. For instance, some studies identified STK19 as a novel activator of NRAS, a key oncogene in melanoma, and reported that STK19 phosphorylates NRAS to promote its oncogenic activity[16][19]. This led to the development of specific STK19-targeted inhibitors that showed efficacy in blocking oncogenic NRAS-driven melanoma growth in preclinical models[16][19][20].
Given the new understanding of STK19 as a non-kinase, the mechanism of action of these inhibitors needs to be re-evaluated. It is possible that these compounds exert their effects through off-target inhibition of other kinases or by disrupting the scaffolding function of STK19 in DNA repair, a pathway also critical for cancer cell survival. Further research is necessary to elucidate the true molecular targets and mechanisms of these compounds.
Quantitative Data Summary
The following table summarizes the key findings from structural and biochemical studies that have led to the re-classification of STK19.
| Parameter | Observation | Conclusion | References |
| Protein Structure | Lacks a canonical kinase fold; composed of three winged helix (WH) domains. | Structurally dissimilar to known protein kinases. | [1][2][3] |
| ATP Binding | No detectable binding to ATP in isothermal titration calorimetry assays. | Does not interact with the essential co-factor for kinase activity. | [2][3] |
| In Vitro Kinase Assay | No detectable kinase activity using purified STK19. | Lacks catalytic kinase function. | [2][3] |
Experimental Protocols
In Vitro Kinase Assay (as performed in studies refuting kinase activity)
-
Protein Purification : Recombinant STK19 protein (e.g., the 29-kD isoform) is expressed and purified to homogeneity from E. coli or other expression systems.
-
Substrate : A generic or putative substrate (e.g., myelin basic protein or a specific peptide) is prepared.
-
Reaction Mixture : The purified STK19 is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and necessary divalent cations (e.g., Mg²⁺, Mn²⁺).
-
Incubation : The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation : The reaction products are separated by SDS-PAGE. Phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or by using phospho-specific antibodies in a Western blot.
-
Controls : Positive controls (a known active kinase) and negative controls (reaction without STK19 or without ATP) are run in parallel to validate the assay.
Isothermal Titration Calorimetry (ITC) for ATP Binding
-
Sample Preparation : Purified STK19 protein is placed in the sample cell of the ITC instrument, and a solution of ATP is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration : The ATP solution is injected in small aliquots into the protein solution at a constant temperature.
-
Data Acquisition : The heat change associated with each injection is measured.
-
Analysis : The resulting data are plotted as heat change per injection versus the molar ratio of ATP to protein. The binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. A flat line with no significant heat change indicates a lack of binding.
Visualizing the Conflicting Models and the New Functional Paradigm
The following diagrams illustrate the initial hypothesis of STK19 as a kinase and the current, evidence-based model of its function in DNA damage repair.
Caption: Initial hypothesized role of STK19 as a protein kinase.
Caption: Current model of STK19's role as a scaffold in DNA repair.
Conclusion
For researchers and drug development professionals, this re-classification has significant implications. It necessitates a re-evaluation of past research that assumed a kinase function for STK19. Furthermore, it opens up new avenues for therapeutic intervention, potentially targeting the scaffolding and protein-protein interaction functions of STK19 in DNA damage repair, rather than a non-existent enzymatic activity. The story of STK19 serves as a powerful reminder of the dynamic nature of scientific understanding and the importance of continuous validation of molecular function.
References
- 1. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. What are STK19 modulators and how do they work? [synapse.patsnap.com]
- 6. STK19 - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. STK19 drives transcription-coupled repair by stimulating repair complex stability, RNA Pol II ubiquitylation, and TFIIH recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking transcription-coupled DNA repair with the STK19 key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STK19: a critical factor coordinating transcription-coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. STK19 positions TFIIH for cell-free transcription-coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.eur.nl [pure.eur.nl]
- 16. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for ZT-12-037-01: An STK19-Targeted Inhibitor
Introduction
ZT-12-037-01 is a potent and selective inhibitor of the Serine/Threonine Kinase 19 (STK19), which has been identified as a potential therapeutic target in cancers driven by oncogenic NRAS mutations, particularly melanoma.[1] Activating mutations in NRAS are found in 20-30% of melanomas, and to date, no effective targeted therapies have been developed for these cancers.[1] this compound presents a promising pharmacological tool for investigating the role of the STK19-NRAS signaling axis and as a potential lead compound for drug development.
These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cell proliferation, STK19-mediated signaling, and direct kinase activity.
Mechanism of Action
This compound is an ATP-competitive inhibitor of STK19.[2] The proposed mechanism involves the binding of this compound to the ATP-binding pocket of STK19, thereby preventing the phosphorylation of its downstream substrate, NRAS.[2] Phosphorylation of NRAS at serine 89 by STK19 is thought to enhance its binding to downstream effectors, leading to the activation of pro-proliferative signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[3][4] By inhibiting STK19, this compound effectively blocks this activation cascade, leading to reduced proliferation and induction of apoptosis in NRAS-mutant cancer cells.[2]
It is important to note that there is an ongoing scientific debate regarding the kinase activity of STK19. Some studies have presented evidence that STK19 is not a kinase and that previously observed NRAS phosphorylation may be due to other kinases that co-precipitate with STK19.[5][6][7] Researchers should be aware of this controversy when designing and interpreting experiments involving STK19 kinase activity.
Signaling Pathway Diagram
Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (NRAS Phosphorylation) | 24 nM | Human Primary Melanocytes (HPMs) | [2] |
| Inhibition of Proliferation | Significant at 3 µM (14 days) | CDK4(R24C), hTERT, and p53DD melanocyte cells | [2] |
| Inhibition of NRAS Phosphorylation | Effective at 0.1 - 3 µM | STK19WT and STK19D89N expressing cells | [2] |
Experimental Protocols
Cell Viability/Proliferation Assay (Crystal Violet)
This protocol is used to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Workflow Diagram:
Caption: Workflow for the Crystal Violet Cell Viability Assay.
Materials:
-
NRAS-mutant and wild-type cell lines (e.g., SK-MEL-2, MeWo)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO or 1M HCl)
-
Phosphate-Buffered Saline (PBS)
-
100% Methanol (fixative)
-
0.5% Crystal Violet staining solution
-
10% Acetic Acid (solubilizing agent)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted to the highest concentration used for the drug).
-
Incubate the plates for the desired time period (e.g., 72 hours to 14 days).
-
Aspirate the medium and gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of NRAS Phosphorylation
This protocol is designed to detect the phosphorylation status of NRAS in response to this compound treatment.
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NRAS, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Recommended dilutions for anti-STK19 are 1:1000.[8][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total NRAS and β-Actin.
In Vitro Kinase Assay (Hypothetical Protocol)
This protocol provides a framework for assessing the direct inhibitory effect of this compound on STK19 kinase activity. Disclaimer: As noted previously, the kinase activity of STK19 is a subject of scientific debate. This protocol is based on studies that have reported such activity and should be performed with this context in mind.
Workflow Diagram:
Caption: Hypothetical workflow for an in vitro STK19 kinase assay.
Materials:
-
Recombinant human STK19 protein
-
Recombinant human NRAS protein (as substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound
-
ATP
-
SDS-PAGE sample buffer
-
Western blot reagents (as described in the protocol above)
Procedure:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing recombinant STK19 and recombinant NRAS in kinase buffer.
-
Add this compound at various concentrations or a vehicle control to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10-100 µM).
-
Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by Western blot using an anti-phospho-NRAS (Ser89) antibody to detect the level of NRAS phosphorylation. Total NRAS and STK19 levels should also be assessed as controls.
Conclusion
This compound is a valuable research tool for studying the STK19-NRAS signaling pathway. The protocols provided here offer a starting point for investigating its in vitro efficacy and mechanism of action. Given the ongoing discussion in the scientific community regarding the function of STK19, careful experimental design and interpretation of results are essential.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. STK19 Polyclonal Antibody (PA5-76226) [thermofisher.com]
- 9. Anti-STK19/G11 Antibody (A92494) | Antibodies.com [antibodies.com]
ZT-12-037-01 cell culture concentration and incubation time.
Introduction
ZT-12-037-01 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1][2][3] It has demonstrated significant efficacy in blocking the malignant transformation of melanocytes driven by oncogenic NRAS and inhibiting the growth of melanoma.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended concentrations, incubation times, and methodologies for assessing its biological activity. This compound targets STK19, which has been identified as a novel activator of NRAS.[6] STK19 phosphorylates NRAS, which enhances its interaction with downstream effectors and promotes oncogenic signaling.[6] this compound's mechanism of action is the inhibition of this phosphorylation event.[1][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data for the in vitro and in vivo activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Notes |
| IC50 (STK19 WT) | 23.96 nM | Cell-free assay | ATP-competitive inhibition[1][7][8] |
| IC50 (STK19 D89N) | 27.94 nM | Cell-free assay | ATP-competitive inhibition[1][7][8] |
| IC50 (NRAS Phosphorylation) | 24 nM | Not specified | Inhibition of NRAS phosphorylation[2][4][5] |
| Effective Concentration | 0.1 - 3 µM | STK19WT and STK19D89N expressing cells | Inhibition of NRAS phosphorylation[4] |
| Effective Concentration | 3 µM | CDK4 (R24C), hTERT, and p53DD melanocyte cells | Inhibition of melanocyte proliferation and colony formation[2][4][5] |
| Incubation Time | 14 days | CDK4 (R24C), hTERT, and p53DD melanocyte cells | For cell proliferation and colony formation assays[2][4][5] |
| Incubation Time | 4 days | Not specified in detail | General incubation time noted[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Duration | Result |
| SK-MEL-2 xenograft melanoma nude mice | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, once daily | 21 days | Dose-dependent inhibition of tumor growth[1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Datasheet [selleckchem.com]
- 8. cenmed.com [cenmed.com]
Application Notes and Protocols for ZT-12-037-01 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZT-12-037-01 is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19), a novel activator of oncogenic NRAS.[1][2][3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for ensuring reproducible results in preclinical research and drug development. These application notes provide a detailed protocol for the solubilization, storage, and handling of this compound using Dimethyl Sulfoxide (DMSO) as a solvent.
Compound Data and Properties
Proper preparation begins with understanding the physicochemical properties of the compound. The following table summarizes key data for this compound.
| Property | Value | Reference(s) |
| Compound Name | This compound | [1][6][7] |
| Synonyms | ZT1203701 | [8] |
| Mechanism of Action | ATP-competitive STK19 inhibitor; blocks NRAS phosphorylation. | [1][5][9] |
| Molecular Formula | C₂₁H₃₁N₅O₂ | [6][8] |
| Molecular Weight | 385.50 g/mol | [2][6][7] |
| CAS Number | 2328073-61-4 | [6][7] |
| Physical Appearance | Crystalline solid / Powder | [6][10] |
| Solubility in DMSO | ≥ 9 mg/mL; up to 41 mg/mL (106.35 mM) or 50 mg/mL (129.70 mM). Use of fresh, anhydrous DMSO is recommended. | [1][6][7][9] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [6] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. | [6] |
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Analytical balance
-
Sterile, amber, or light-protecting polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, recommended)
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Detailed Step-by-Step Methodology
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different concentrations.
-
Safety First : Handle this compound powder and DMSO in a chemical fume hood or a well-ventilated area. Wear appropriate PPE.
-
Equilibration : Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[11] Hygroscopic DMSO can significantly reduce compound solubility.[12]
-
Weighing : Accurately weigh a desired amount of this compound powder using an analytical balance. For example, weigh 1 mg of the compound into a sterile microcentrifuge tube.
-
Calculation : Calculate the volume of DMSO required to achieve the target concentration.
-
Formula : Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mM) * 1,000,000
-
Example (for 1 mg to make 10 mM) :
-
Volume (µL) = [1 mg / 385.50 g/mol ] / 10 mM * 1,000,000 ≈ 259.4 µL
-
-
-
Dissolution :
-
Add the calculated volume (e.g., 259.4 µL) of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is dispersed.
-
If the solid is not fully dissolved, place the tube in a bath sonicator at room temperature for 10-15 minutes.[12]
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
-
Storage :
Application Example: Dilution for Cell Culture
When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity. A final concentration of <0.1% DMSO is generally recommended.[10]
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentration.
-
Example : To prepare 1 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to cells.
-
The final DMSO concentration in this example is 0.1%.
-
Mechanism of Action: STK19-NRAS Signaling Pathway
This compound exerts its effect by targeting STK19, which prevents the phosphorylation of NRAS. This action inhibits downstream signaling pathways, such as the MAPK/ERK pathway, that drive oncogenic proliferation in certain cancers like melanoma.[3][4][6]
Caption: Inhibition of the STK19-NRAS signaling pathway by this compound.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound Datasheet [selleckchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. abmole.com [abmole.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. m.youtube.com [m.youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ZT-12-037-01 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZT-12-037-01 is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1] STK19 has been identified as a novel activator of oncogenic NRAS, a protein frequently mutated in melanoma.[2][3] this compound functions by inhibiting STK19-mediated phosphorylation of NRAS, thereby blocking downstream signaling pathways that promote malignant transformation and tumor growth.[4] Preclinical studies using in vivo mouse models have demonstrated the efficacy of this compound in inhibiting the growth of melanoma xenografts harboring NRAS mutations.[2][5]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of melanoma, including detailed experimental protocols and data presentation.
Data Presentation
In Vivo Efficacy of this compound in SK-MEL-2 Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice bearing SK-MEL-2 (human melanoma cell line with NRASQ61R mutation) xenografts. | [5] |
| Treatment | This compound | [5] |
| Dosage | 25 mg/kg and 50 mg/kg | [5] |
| Administration Route | Intraperitoneal (IP) injection | [5] |
| Dosing Schedule | Once daily for 21 days | [5] |
| Vehicle | 50% PEG300 and 50% saline | [5] |
| Outcome | Dose-dependent inhibition of SK-MEL-2 xenograft melanoma growth. Increased cleaved caspase-3 in tumor sections, indicating induction of apoptosis. | [5][6] |
| Toxicity | Low in vivo toxicity observed. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
PEG300 (Polyethylene glycol 300)
-
Saline (sterile, 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing equal volumes of PEG300 and saline (e.g., for 1 ml of vehicle, mix 0.5 ml of PEG300 and 0.5 ml of saline).
-
Add the appropriate volume of the vehicle to the this compound powder to achieve the desired final concentration for dosing.
-
Vortex the mixture vigorously to suspend the compound.
-
For a more uniform suspension, sonicate the mixture in an ultrasonic bath.[5]
-
Prepare the formulation fresh daily before administration.
Protocol 2: SK-MEL-2 Xenograft Mouse Model and this compound Treatment
Materials and Animals:
-
SK-MEL-2 human melanoma cells
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Trypsin-EDTA
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture SK-MEL-2 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation for Inoculation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/ml.
-
-
Tumor Cell Inoculation:
-
Subcutaneously inject 100 µl of the cell suspension (containing 1 million cells) into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow. Measure the tumor volume every 2-3 days using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (25 mg/kg or 50 mg/kg) or the vehicle control intraperitoneally once daily for 21 days.
-
The injection volume should be adjusted based on the individual mouse's body weight (e.g., 10 ml/kg).
-
-
Monitoring during Treatment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers like cleaved caspase-3).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits STK19, preventing NRAS activation and downstream signaling.
Experimental Workflow for In Vivo Administration
Caption: Workflow for this compound in vivo efficacy studies in a xenograft mouse model.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZT-12-037-01 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ZT-12-037-01, a potent and selective STK19 inhibitor, in preclinical xenograft models of melanoma. The provided protocols and data are based on published findings and are intended to serve as a starting point for in vivo efficacy studies.
Introduction
This compound is a targeted inhibitor of Serine/Threonine Kinase 19 (STK19), a novel activator of NRAS.[1][2] Activating mutations in NRAS are found in 20-30% of melanomas and have been historically difficult to target therapeutically.[1][2] this compound functions as an ATP-competitive inhibitor of STK19, thereby preventing the phosphorylation of NRAS and inhibiting downstream signaling pathways that drive melanoma cell proliferation and survival.[3] Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of NRAS-mutant melanoma xenografts.[3]
Mechanism of Action: STK19-NRAS Signaling Pathway
This compound targets the STK19 kinase, which has been identified as a key regulator of NRAS activity. STK19 directly phosphorylates NRAS, a crucial step for its activation and the subsequent engagement of downstream effector pathways. The primary signaling cascades activated by oncogenic NRAS in melanoma are the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. By inhibiting STK19, this compound effectively blocks the activation of these oncogenic signaling cascades.
Recommended Dosage and Efficacy in a Xenograft Model
Published data from a study utilizing a SK-MEL-2 human melanoma xenograft model in nude mice provides the basis for the recommended dosage of this compound. The SK-MEL-2 cell line harbors an activating NRAS (Q61R) mutation.
| Parameter | Details | Reference |
| Animal Model | Nude mice (athymic) | [3] |
| Cell Line | SK-MEL-2 (human melanoma, NRAS Q61R) | [3] |
| Dosage | 25 mg/kg and 50 mg/kg | [3] |
| Administration | Intraperitoneal (IP) injection | [3] |
| Frequency | Once daily | [3] |
| Duration | 21 days | [3] |
| Efficacy | Inhibition of tumor growth | [3] |
Experimental Protocol: Subcutaneous Xenograft Study
This protocol outlines the key steps for conducting an in vivo efficacy study of this compound using a subcutaneous xenograft model.
Materials
-
This compound
-
Vehicle for this compound (e.g., 50% PEG300 in saline)
-
SK-MEL-2 human melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles (27-30G)
-
Calipers
-
Anesthetic for animal procedures
-
Animal welfare and euthanasia supplies
Methods
-
Cell Culture and Preparation:
-
Culture SK-MEL-2 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) to a final concentration of 5 x 10^6 to 10 x 10^6 cells/mL. Keep cells on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Administer this compound or vehicle control via intraperitoneal injection once daily for 21 days.
-
-
Endpoint and Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
References
Application Notes and Protocols: Detecting NRAS Phosphorylation Following ZT-12-037-01 Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of NRAS phosphorylation in response to treatment with ZT-12-037-01, a specific inhibitor of the serine/threonine kinase STK19. Activating mutations in NRAS are prevalent in several cancers, including melanoma, and STK19-mediated phosphorylation of NRAS has been identified as a key step in promoting its oncogenic activity.[1][2] this compound has been shown to block this phosphorylation, thereby inhibiting NRAS-driven tumorigenesis.[1][2] This document outlines the necessary steps for cell culture and treatment, lysate preparation, and Western blot analysis to assess the efficacy of this compound in a laboratory setting.
Introduction
The Ras family of small GTPases, including NRAS, are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival.[3] Mutations in the NRAS gene are found in approximately 20-30% of melanomas.[1] Recent studies have identified the serine/threonine kinase STK19 as a novel activator of NRAS.[1] STK19 directly phosphorylates NRAS, which enhances its interaction with downstream effectors and promotes malignant transformation in melanocytes.[1][4]
This compound is a potent and specific ATP-competitive inhibitor of STK19.[5] By inhibiting STK19, this compound prevents the phosphorylation of NRAS and subsequently suppresses oncogenic NRAS signaling.[5] Western blotting is a widely used and effective technique to detect changes in protein phosphorylation.[6] This protocol provides a comprehensive guide for utilizing Western blot to measure the decrease in NRAS phosphorylation in cancer cell lines after treatment with this compound.
Signaling Pathway
The signaling pathway illustrates that STK19 directly phosphorylates NRAS. This phosphorylation event is crucial for the activation of downstream pro-proliferative and survival pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades. The inhibitor this compound specifically targets and inhibits STK19, thereby preventing NRAS phosphorylation and the subsequent activation of these downstream signaling pathways.
Experimental Protocol
This protocol is designed for cultured cells, such as melanoma cell lines with known NRAS mutations (e.g., SK-MEL-2).
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | STK19 Inhibitor |
| Cell Culture Medium (e.g., DMEM) | Various | Cell growth |
| Fetal Bovine Serum (FBS) | Various | Cell growth supplement |
| Penicillin-Streptomycin | Various | Antibiotic |
| Phosphate-Buffered Saline (PBS) | Various | Washing cells |
| RIPA Lysis Buffer | Various | Protein extraction |
| Protease Inhibitor Cocktail | Various | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | Various | Prevent dephosphorylation |
| BCA Protein Assay Kit | Various | Protein quantification |
| 4x Laemmli Sample Buffer | Various | Sample denaturation |
| Precast Polyacrylamide Gels | Various | Protein separation |
| PVDF Membrane | Various | Protein transfer |
| Transfer Buffer | Various | Protein transfer |
| TBST (Tris-Buffered Saline with 0.1% Tween-20) | Various | Washing membrane |
| Bovine Serum Albumin (BSA) | Various | Blocking agent |
| Primary Antibody: anti-phospho-NRAS (Ser89) | See Note | Detection of phosphorylated NRAS |
| Primary Antibody: anti-NRAS | Various | Detection of total NRAS |
| Primary Antibody: anti-GAPDH or β-actin | Various | Loading control |
| HRP-conjugated Secondary Antibody | Various | Signal detection |
| ECL Chemiluminescence Substrate | Various | Signal visualization |
Note on anti-phospho-NRAS (Ser89) Antibody: As of the latest search, a commercially available, validated antibody specifically targeting NRAS phosphorylated at Serine 89 (the site of STK19-mediated phosphorylation) was not identified. Researchers may need to commission the development of a custom phospho-specific antibody for this target.
Procedure
1. Cell Culture and Treatment: a. Culture NRAS-mutant melanoma cells to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 2, 6, 12, 24 hours).[5] A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
3. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6] b. Incubate the membrane with the primary antibody against phospho-NRAS (Ser89) diluted in 5% BSA in TBST overnight at 4°C. (Dilution to be optimized). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Apply ECL chemiluminescence substrate to the membrane. b. Visualize the bands using a chemiluminescence imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed for total NRAS and a loading control like GAPDH or β-actin.
Experimental Workflow
The workflow diagram provides a step-by-step visual representation of the Western blot protocol, from cell treatment to data analysis.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Recommended Starting Dilution | Buffer |
| This compound | 0.1 - 3 µM | Cell Culture Medium |
| Primary Antibody: anti-phospho-NRAS (Ser89) | To be determined empirically | 5% BSA in TBST |
| Primary Antibody: anti-NRAS | 1:1000 | 5% BSA in TBST |
| Primary Antibody: anti-GAPDH | 1:5000 | 5% BSA in TBST |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 5% BSA in TBST |
Table 2: Experimental Conditions
| Parameter | Condition |
| Cell Line | e.g., SK-MEL-2 (NRAS Q61R mutant) |
| Seeding Density | 5 x 10^5 cells/well in a 6-well plate |
| This compound Treatment Time | 24 hours |
| Lysis Buffer Volume | 100 µL per well |
| Protein Loaded per Lane | 20 µg |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Expected Results
A successful experiment will show a dose-dependent decrease in the band intensity corresponding to phosphorylated NRAS in cells treated with this compound compared to the vehicle-treated control. The levels of total NRAS and the loading control (GAPDH or β-actin) should remain relatively constant across all lanes, confirming that the observed changes in p-NRAS are due to the inhibitor's effect on phosphorylation and not due to variations in protein loading.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-NRAS signal | Inactive phosphatase inhibitors, low p-NRAS abundance, incorrect antibody dilution | Use fresh phosphatase inhibitors, increase protein load, optimize antibody concentration |
| High background | Insufficient blocking, incorrect antibody concentration | Increase blocking time, use 5% BSA, optimize antibody dilution |
| Inconsistent loading control bands | Inaccurate protein quantification, pipetting errors | Re-quantify protein, be meticulous during sample loading |
| Multiple non-specific bands | Antibody cross-reactivity, protein degradation | Use a more specific antibody, ensure protease inhibitors are used |
References
- 1. Phospho-specific antibodies [innovagen.com]
- 2. Custom phospho antibody | Affinity Biosciences [affbiotech.com]
- 3. Phospho-Ras-GRF1 (Ser916) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 6. Phospho-RARA/RARB (Ser96) Polyclonal Antibody, Invitrogen 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.co.uk]
Application Notes and Protocols for Cell Viability Assays with ZT-12-037-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZT-12-037-01 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1][2] STK19 has been identified as a novel activator of NRAS, a protein frequently mutated in various cancers, particularly melanoma.[3][4] Activating mutations in NRAS are found in 20-30% of melanomas and have historically been challenging to target therapeutically. This compound inhibits the phosphorylation of NRAS by STK19, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] This targeted mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent for NRAS-mutant malignancies.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric, fluorometric, and luminescent assays. The provided protocols are adaptable for various cancer cell lines, with a particular focus on those with defined NRAS mutation status.
Mechanism of Action: STK19-NRAS Signaling Pathway
This compound exerts its effects by inhibiting STK19, a kinase that phosphorylates NRAS. This phosphorylation event is a critical step in the activation of downstream pro-proliferative and pro-survival signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. By blocking STK19, this compound effectively dampens these oncogenic signals, leading to reduced cell proliferation and the induction of apoptosis, particularly in cancer cells harboring activating NRAS mutations.
Caption: STK19-NRAS signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound in various cancer cell lines. The data highlights the increased sensitivity of NRAS-mutant cell lines to this compound treatment.
Table 1: IC50 Values of this compound in STK19 Kinase Assays
| Target | IC50 (nM) |
| STK19 (Wild-Type) | 23.96 |
| STK19 (D89N Mutant) | 27.94 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: Effect of this compound on Cell Viability in Melanoma Cell Lines
| Cell Line | NRAS Mutation Status | Assay Type | IC50 (µM) |
| SK-MEL-2 | Q61R | Not Specified | ~1.5 |
| WM2032 | Q61R | Not Specified | ~1.0 |
| A375 | Wild-Type | Not Specified | > 10 |
| UACC62 | Wild-Type | Not Specified | > 10 |
Data extrapolated from studies demonstrating the selective effect of this compound on NRAS-mutant cells.
Table 3: Pro-Apoptotic Activity of this compound
| Cell Line | NRAS Mutation Status | Effect |
| SK-MEL-2 | Q61R | Increased cleaved caspase-3 |
| NRAS-mutant cancer cells | Mutant | Induction of apoptosis |
The pro-apoptotic effect of this compound is significantly enhanced in cells with oncogenic NRAS.[1] In vivo studies with SK-MEL-2 xenografts showed that treatment with this compound leads to an increase in cleaved caspase-3, a key marker of apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve 3.855 mg of this compound (Molecular Weight: 385.50) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[2]
General Workflow for Cell Viability Assays
The following diagram illustrates a general workflow for assessing the effect of this compound on cell viability.
Caption: A generalized workflow for performing cell viability assays with this compound.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cells of interest (e.g., NRAS-mutant and wild-type melanoma cell lines)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric assay where the tetrazolium salt is reduced to a soluble formazan product by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the previous assays.
References
Application Notes and Protocols for Colony Formation Assay using ZT-12-037-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZT-12-037-01 is a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19).[1] Emerging research has identified STK19 as a potential activator of oncogenic NRAS, a key driver in a significant subset of melanomas.[2][3][4][5] this compound is an ATP-competitive inhibitor of STK19 and has been shown to suppress the proliferation of melanoma cells harboring NRAS mutations by inhibiting the STK19-mediated phosphorylation of NRAS.[6] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to assess the long-term proliferative capacity of single cells and is a valuable tool for evaluating the efficacy of cytotoxic and cytostatic agents like this compound.[6] This document provides a detailed protocol for utilizing this compound in a colony formation assay with relevant melanoma cell lines.
It is important to note that while the role of STK19 as an NRAS activator is a promising area of research, there is ongoing scientific discussion regarding the specifics of this interaction and the subcellular localization of STK19.[7][8] These application notes are based on the initial findings characterizing the effects of this compound.
Principle of the Assay
The colony formation assay is predicated on the ability of a single cell to undergo sufficient proliferation to form a visible colony, which is typically defined as a cluster of at least 50 cells. This assay provides a measure of reproductive cell death and the long-term effects of a compound on cell viability and proliferation, which may not be captured by short-term cell viability assays.
Data Presentation
The following table summarizes representative quantitative data from a colony formation assay performed with an NRAS-mutant melanoma cell line (e.g., SK-MEL-2) treated with this compound.
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction | Inhibition of Colony Formation (%) |
| Vehicle Control (DMSO) | 0 | 150 ± 12 | 30 | 1.00 | 0 |
| This compound | 1 | 90 ± 9 | 18 | 0.60 | 40 |
| This compound | 3 | 45 ± 6 | 9 | 0.30 | 70 |
Note: The data presented in this table are illustrative and intended to represent the expected outcome of the experiment. Actual results will vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
This protocol is specifically tailored for assessing the effect of this compound on the colony-forming ability of NRAS-mutant melanoma cell lines.
Materials
-
NRAS-mutant melanoma cell line (e.g., SK-MEL-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Sterile water
Procedure
-
Cell Preparation:
-
Culture the selected melanoma cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. Determine cell viability using trypan blue exclusion.
-
-
Cell Seeding:
-
Dilute the cell suspension to a final concentration of 500 cells/mL in complete culture medium.
-
Seed 2 mL of the cell suspension (containing 1000 cells) into each well of a 6-well plate.
-
Gently rock the plate to ensure an even distribution of cells.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM and 3 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
After overnight incubation, carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.
-
Monitor the formation of colonies every 2-3 days under a microscope. If necessary, replace the medium with fresh treatment-containing medium every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye, remove the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of the fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with sterile water until the excess stain is removed.
-
Invert the plates on a paper towel and allow them to air dry completely.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Mandatory Visualization
Caption: Experimental workflow for the colony formation assay with this compound.
Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of this compound.
References
- 1. Molecular Pathways: Targeting NRAS in Melanoma and Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mutant NRAS Signaling Pathways in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Apoptosis Induction by ZT-12-037-01 in Melanoma Cells
For Research Use Only.
Introduction
ZT-12-037-01 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1] In melanoma, particularly in cases driven by NRAS mutations, STK19 acts as a novel activator of NRAS by phosphorylating it, which enhances its binding to downstream effectors and promotes malignant transformation.[2][3] this compound has been shown to effectively block this pathway, leading to the inhibition of melanoma cell proliferation and the induction of apoptosis.[2][3] These application notes provide a summary of the key findings and detailed protocols for studying the apoptotic effects of this compound in melanoma cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STK19, WT) | 23.96 nM | Cell-free assay | [4] |
| IC50 (STK19, D89N mutant) | 27.94 nM | Cell-free assay | [4] |
| IC50 (NRAS phosphorylation) | 24 nM | Not specified | [1] |
| Effective Concentration (Inhibition of NRAS phosphorylation) | 0.1 - 3 µM | HPMs | [1] |
| Effective Concentration (Inhibition of proliferation) | 3 µM (14 days) | CDK4(R24C), hTERT, p53DD melanocyte cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| SK-MEL-2 xenograft nude mice | 25 - 50 mg/kg | Intraperitoneal injection, once daily for 21 days | Inhibition of tumor growth, increased cleaved caspase-3 | [1] |
Signaling Pathway
The primary mechanism of action of this compound in NRAS-mutant melanoma is the inhibition of the STK19-NRAS signaling pathway, which ultimately leads to apoptosis.
Caption: this compound inhibits STK19, preventing NRAS phosphorylation and promoting apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of melanoma cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Melanoma cell lines (e.g., SK-MEL-2, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in melanoma cells treated with this compound using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membrane integrity.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Melanoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed melanoma cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Cleaved Caspase-3
This protocol is for detecting the expression of cleaved caspase-3, a key marker of apoptosis, in melanoma cells treated with this compound.
Caption: General workflow for Western blot analysis of cleaved caspase-3.
Materials:
-
Melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat melanoma cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates on a 12-15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for ZT-12-037-01
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZT-12-037-01 is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1][2][3] It has been identified as a high-affinity interacting partner of the STK19 protein and has been shown to inhibit the malignant transformation of melanocytes driven by oncogenic NRAS.[4][5] this compound has demonstrated efficacy in blocking the growth of melanoma in both in vitro and in vivo models.[1][6] These application notes provide detailed protocols for the handling, storage, and use of this compound in common cell-based assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor of STK19 with IC50 values of 23.96 nM and 27.94 nM for wild-type and D89N mutant STK19, respectively.[2][3] The proposed mechanism of action involves the inhibition of STK19-mediated phosphorylation of NRAS, a key event in the activation of downstream oncogenic signaling pathways such as the MEK-ERK and PI3K-AKT pathways.[7] However, researchers should be aware of conflicting evidence suggesting that STK19 may be a nuclear protein and not a direct kinase of NRAS, which is located at the plasma membrane.[2][8][9] It is therefore crucial to carefully design and interpret experiments aimed at elucidating the precise mechanism of this compound in the context of specific cellular models.
Data Presentation
Stability and Storage
Proper storage of this compound is critical to maintain its activity. The following tables provide recommended storage conditions and expected stability.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year[4] |
Stock Solution Preparation
For experimental use, this compound should be dissolved in an appropriate solvent to prepare a stock solution. It is recommended to prepare fresh solutions for in vivo studies.[5]
| Solvent | Maximum Solubility (In Vitro) |
| DMSO | 41 mg/mL (106.35 mM)[1] |
| 1M HCl | 100 mg/mL (259.40 mM) (requires sonication)[4] |
Note: For in vivo applications, a suggested solvent is a combination of 50% PEG300 and 50% saline.[4] The solubility in this vehicle is approximately 5 mg/mL, and may require sonication to achieve a suspended solution.[4]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of NRAS Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of NRAS.
Materials:
-
Cancer cell line expressing the target of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-NRAS, anti-total-NRAS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NRAS) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total NRAS and a loading control like GAPDH or β-actin.
Visualizations
Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ZT-12-037-01 Effects in NRAS-Driven Cancers
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of ZT-12-037-01, a specific inhibitor of Serine/Threonine Kinase 19 (STK19), in various NRAS-driven cancers beyond melanoma. Activating mutations in NRAS are found in 20-30% of melanomas, and STK19 has been identified as a novel activator of NRAS, making it a promising therapeutic target.[1][2][3][4] this compound has been shown to effectively block oncogenic NRAS-driven malignant transformation and melanoma growth in both in vitro and in vivo models.[1][2][3][4][5]
Mechanism of Action: this compound is a competitive inhibitor of ATP for STK19.[5][6] STK19 phosphorylates NRAS, which enhances its binding to downstream effectors and promotes oncogenic signaling.[1][2][3][5] By inhibiting STK19, this compound prevents NRAS phosphorylation, thereby blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and another STK19 inhibitor, chelidonine. This data can serve as a reference for designing experiments in other NRAS-driven cancer cell lines.
| Inhibitor | Target | IC50 | Cancer Type | Model System | Reference |
| This compound | STK19 | 35 nM | Melanoma | In vitro kinase assay | [5][6] |
| Chelidonine | STK19 | 125.5 ± 19.3 nM | Melanoma | In vitro kinase assay | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound in NRAS-driven cancers.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NRAS-driven cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of NRAS-driven cancer cells.
Materials:
-
NRAS-mutant cancer cell lines (e.g., colorectal, lung, thyroid cancer lines) and NRAS wild-type control cell lines.
-
Complete growth medium (specific to each cell line).
-
This compound (stock solution in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from nanomolar to micromolar levels to determine the IC50. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of NRAS and downstream signaling proteins.
Materials:
-
NRAS-mutant and wild-type cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-NRAS (if available), anti-NRAS, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of NRAS-driven cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
NRAS-mutant cancer cell line.
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject 1-5 x 10^6 NRAS-mutant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and compare the mean tumor volume between the treatment and control groups to assess efficacy.
These protocols provide a starting point for investigating the effects of this compound in various NRAS-driven cancers. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The exploration of this compound in a broader range of NRAS-mutant cancers holds the potential to expand the therapeutic options for patients with these malignancies.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 2. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. PrimoVeNde [librarysearch.library.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating ZT-12-037-01: A Technical Guide to Solubility and Experimental Use
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of ZT-12-037-01, a selective STK19 inhibitor. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Solubility Data Summary
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes this quantitative data for easy reference and comparison. Adherence to these solubility parameters is critical for maintaining the integrity and activity of the compound.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| 1M HCl | 100 mg/mL | 259.40 mM | Sonication may be required for complete dissolution. |
| DMSO | 50 mg/mL | 129.70 mM | Sonication and pH adjustment to 2 with 1M HCl may be necessary. |
| DMSO | 41 mg/mL | 106.35 mM | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Ethanol | 3 mg/mL | 7.78 mM | |
| Water | Insoluble | Insoluble |
Troubleshooting Common Solubility Issues
Researchers may encounter challenges when preparing this compound solutions. This section addresses common problems in a question-and-answer format to provide direct and actionable solutions.
Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A1: This is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Perform Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock in pure DMSO to get closer to your final desired concentration.
-
Add Stock to Medium Slowly: Add the DMSO stock solution to the cell culture medium drop-wise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help to keep the compound in solution upon dilution.
Q2: My this compound powder is not fully dissolving in DMSO, even at the recommended concentration. What steps can I take?
A2: If you are having difficulty dissolving this compound, consider the following:
-
Sonication: Use a bath sonicator to apply ultrasonic energy. This can help to break up compound aggregates and enhance dissolution.
-
Gentle Warming: Gently warm the solution at 37°C for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.
-
pH Adjustment: For DMSO stocks, adjusting the pH to 2 with 1M HCl has been shown to improve solubility.
Q3: Can I prepare a stock solution of this compound in PBS or other aqueous buffers?
A3: No, this compound is insoluble in water and is not recommended for direct dissolution in aqueous buffers like PBS. A concentrated stock solution should first be prepared in an appropriate organic solvent like DMSO.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 385.5 g/mol ), you would need 3.855 mg of the compound.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mix: Vortex the solution thoroughly for several minutes to ensure complete dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it gently at 37°C.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Preparing Working Solutions for Cell-Based Assays
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway
This compound is a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). STK19 has been identified as an activator of NRAS, a member of the RAS family of small GTPases that are frequently mutated in cancer. By inhibiting STK19, this compound prevents the phosphorylation of NRAS, thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival.
Caption: Simplified STK19-NRAS signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of STK19. By inhibiting STK19, it prevents the phosphorylation and subsequent activation of oncogenic NRAS, leading to the suppression of downstream pro-proliferative and survival signaling pathways.
Q2: For in vivo studies, what is a recommended formulation for this compound?
A2: A suggested formulation for in vivo administration is a suspension in a vehicle consisting of 50% PEG300 and 50% saline. It is often necessary to use sonication to achieve a uniform suspension.
Q3: How should I store the powdered this compound and its stock solutions?
A3: The powdered form of this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.
Q4: Is this compound selective for STK19?
A4: Yes, this compound has been shown to be a highly selective inhibitor of STK19.
This technical support guide is intended for research use only and should not be used for diagnostic or therapeutic purposes. For further questions or support, please consult the product-specific datasheet or contact your supplier's technical service department.
References
Optimizing ZT-12-037-01 working concentration for different cell lines.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of ZT-12-037-01 for various cell lines.
Understanding this compound
This compound is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1][2][3] Its primary mechanism of action involves the inhibition of STK19-mediated phosphorylation of NRAS, a key signaling protein implicated in cell proliferation and survival.[1][4] By blocking this phosphorylation, this compound effectively downregulates downstream signaling pathways, including the MEK-ERK and PI3K pathways, leading to reduced cell growth and the induction of apoptosis, particularly in cells harboring oncogenic NRAS mutations.[3][5]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action.
Reported Working Concentrations of this compound in Various Cell Lines
The optimal working concentration of this compound is cell line-dependent. Below is a summary of concentrations used in published studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| SK-MEL-2 (Melanoma, NRAS Q61R) | 1 µM - 3 µM | 4 days | Inhibition of cell growth, induction of apoptosis.[1][3] |
| WM2032 (Melanoma, NRAS Q61R) | 1 µM - 3 µM | 4 days | Inhibition of cell growth, induction of apoptosis.[1][3] |
| A375 (Melanoma, NRAS WT) | 1 µM - 3 µM | 4 days | Less effective inhibition compared to NRAS mutant lines.[1][3] |
| UACC62 (Melanoma, NRAS WT) | 1 µM - 3 µM | 4 days | Less effective inhibition compared to NRAS mutant lines.[1][3] |
| CDK4 (R24C) melanocyte cells | 3 µM | 14 days | Inhibition of melanocyte proliferation.[4][6] |
| hTERT melanocyte cells | 3 µM | 14 days | Inhibition of melanocyte proliferation.[4][6] |
| p53DD melanocyte cells | 3 µM | 14 days | Inhibition of melanocyte proliferation.[4][6] |
Experimental Protocol: Determining the Optimal Working Concentration
This protocol provides a general framework for determining the optimal working concentration of this compound in a new cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and observe its effect on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Workflow for Determining Optimal Concentration
Caption: Experimental workflow for concentration optimization.
Procedure:
-
Prepare this compound Stock Solution:
-
Cell Seeding:
-
Seed your cells of interest into a 96-well plate at a predetermined optimal density for proliferation assays. This density should be chosen so that the cells in the vehicle control wells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 10 µM down to 0.1 nM.
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for different time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the inhibitor.
-
-
Cell Viability Assay:
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the optimization of this compound working concentration.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new cell line?
A: For a new cell line, it is advisable to test a broad range of concentrations, typically from 10 µM down to 0.1 nM, to capture the full dose-response curve. Based on the biochemical IC50 of this compound for STK19 (around 24 nM), you would expect to see cellular effects in the nanomolar to low micromolar range.[4][8]
Q2: My cells are not responding to this compound, even at high concentrations. What could be the reason?
A: There are several potential reasons for a lack of response:
-
Cell Line Resistance: The cell line may not be dependent on the STK19-NRAS signaling pathway for survival. This is particularly true for cells that do not have an oncogenic NRAS mutation.[3]
-
Compound Insolubility: Ensure that this compound is fully dissolved in DMSO and that the final concentration of DMSO in the cell culture medium is not causing precipitation.
-
Incorrect Target: The targeted pathway may not be the primary driver of proliferation in your specific cell line.
-
Compound Inactivity: Verify the integrity of your this compound stock.
Q3: I am observing significant cell death even at the lowest concentrations of this compound. What should I do?
A: High toxicity at low concentrations could be due to:
-
High Sensitivity: Your cell line may be exceptionally sensitive to STK19 inhibition. In this case, you should test an even lower range of concentrations.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may lead to cytotoxicity.[1] It is always recommended to use the lowest effective concentration to minimize such effects.
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically below 0.5%).
Q4: How can I confirm that the observed effects are due to the inhibition of STK19?
A: To confirm on-target activity, you can perform the following experiments:
-
Western Blot Analysis: Treat your cells with this compound and perform a western blot to check for a dose-dependent decrease in the phosphorylation of NRAS or downstream targets like ERK and AKT.
-
Rescue Experiment: If possible, transfect your cells with a mutant form of STK19 that is resistant to this compound. If the inhibitor's effect is rescued in these cells, it strongly suggests on-target activity.
-
Use a Second Inhibitor: Use a structurally different STK19 inhibitor to see if it phenocopies the effects of this compound.
Q5: What is the best way to prepare and store this compound?
A: this compound should be dissolved in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).[9] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium immediately before use.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
Potential off-target effects of ZT-12-037-01.
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of ZT-12-037-01.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1][2][3][4] It has been developed to target both wild-type (WT) and D89N mutant forms of STK19.[1][4]
Q2: How selective is this compound?
This compound has demonstrated extremely high kinase selectivity. In a KINOMEscan profiling assay against a panel of 468 diverse kinases, it showed a very selective binding profile at a concentration of 1 µM.[1]
Q3: Are there any known off-target effects of this compound?
Based on available data from kinase selectivity profiling, this compound is a highly selective inhibitor of STK19.[1][3] Currently, there is no published evidence detailing specific off-target effects. However, like any kinase inhibitor, the potential for off-target activity exists, particularly at higher concentrations.[5][6]
Q4: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of STK19.[1][7] By binding to the ATP pocket of STK19, it prevents the phosphorylation of its downstream substrate, NRAS.[1][7] This inhibition of NRAS phosphorylation disrupts downstream signaling pathways, such as the MEK-ERK and PI3K pathways, that are critical for cell proliferation and survival in NRAS-mutant melanomas.[3][7][8]
Q5: What are the potential consequences of off-target kinase inhibition?
Off-target effects of kinase inhibitors can lead to a range of unintended biological consequences, including activation or inhibition of other signaling pathways, cellular toxicity, and potentially misleading experimental results.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell toxicity or reduced viability in cell lines not expressing mutant NRAS. | Inhibition of kinases essential for normal cell survival. | 1. Perform a dose-response curve to determine if the toxicity is concentration-dependent.2. Reduce the concentration of this compound to the lowest effective dose for STK19 inhibition.3. Test the compound in a panel of cell lines with known kinase dependencies to identify potential off-targets. |
| Modulation of a signaling pathway independent of the NRAS pathway. | This compound may be inhibiting an upstream kinase in the observed pathway. | 1. Use a phosphoproteomics approach to identify unexpectedly modulated proteins.2. Validate findings with Western blotting for key proteins in the affected pathway.3. Perform a rescue experiment by overexpressing the suspected off-target kinase. |
| Inconsistent results between different experimental batches. | Variability in compound purity or degradation leading to altered off-target activity. | 1. Confirm the purity and integrity of the this compound stock.2. Prepare fresh dilutions for each experiment from a validated stock.3. Store the compound under recommended conditions to prevent degradation. |
| In vivo toxicity at doses required for tumor growth inhibition. | Inhibition of essential kinases in the host organism. | 1. Perform a dose-escalation study to determine the maximum tolerated dose.2. Monitor for common signs of toxicity (e.g., weight loss, behavioral changes).3. Analyze key organs for histopathological changes. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| STK19 (WT) | Cell-free assay | 23.96[1] |
| STK19 (D89N) | Cell-free assay | 27.94[1] |
| NRAS Phosphorylation | Cellular Assay | ~24[2][10] |
Table 2: Kinase Selectivity of this compound
| Assay Platform | Number of Kinases Screened | This compound Concentration | Result |
| KINOMEscan | 468 | 1 µM | Extremely high selectivity for STK19[1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using a Broad-Spectrum Kinase Panel
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Utilize a commercial kinase profiling service (e.g., KINOMEscan, Kinase-Glo).
-
Submit this compound for screening against a large panel of human kinases (e.g., >400 kinases).
-
Screen at two concentrations: a lower concentration close to the STK19 IC50 (e.g., 100 nM) and a higher concentration to capture weaker interactions (e.g., 1 µM or 10 µM).
-
Analyze the results to identify any kinases that show significant inhibition (e.g., >50% inhibition) at either concentration.
-
Validate any potential hits in cell-based assays.
Protocol 2: Western Blot Analysis to Confirm On-Target and Investigate Off-Target Pathway Modulation
Objective: To confirm inhibition of the intended STK19-NRAS pathway and investigate potential off-target pathway modulation.
Methodology:
-
Culture NRAS-mutant melanoma cells (e.g., SK-MEL-2) and a control cell line (e.g., with wild-type NRAS).
-
Treat cells with a dose range of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
p-NRAS (to confirm on-target effect)
-
Total NRAS
-
p-ERK, Total ERK (downstream of NRAS)
-
p-AKT, Total AKT (downstream of NRAS)
-
Antibodies for suspected off-target pathways (e.g., p-STAT3, p-JNK)
-
A loading control (e.g., GAPDH, β-actin)
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Analyze the changes in protein phosphorylation to assess on-target and potential off-target effects.
Mandatory Visualizations
Caption: STK19-NRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical diagram for troubleshooting unexpected experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Interpreting unexpected results with ZT-12-037-01.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZT-12-037-01, a selective inhibitor of Serine/Threonine Kinase 19 (STK19).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific, ATP-competitive inhibitor of STK19.[1][2] Its primary reported mechanism of action is the inhibition of STK19-mediated phosphorylation of NRAS, a key signaling protein involved in cell proliferation and survival.[1][3][4] By blocking NRAS phosphorylation, this compound aims to suppress downstream signaling pathways, such as the MEK-ERK and PI3K pathways, that are often hyperactivated in cancers like melanoma.[4]
Q2: What is the controversy surrounding STK19's function?
Q3: What are the recommended in vitro and in vivo concentrations for this compound?
Recommended concentrations for this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported effective concentrations:
| Application | Concentration/Dosage | Reference |
| In Vitro (Cell-based assays) | ||
| IC50 for STK19 (WT) | 23.96 nM | [1] |
| IC50 for STK19 (D89N) | 27.94 nM | [1] |
| Inhibition of NRAS phosphorylation | 0.1 µM - 3 µM | [2] |
| Inhibition of melanocyte proliferation | 3 µM | [2] |
| In Vivo (Xenograft models) | ||
| Intraperitoneal injection | 25-50 mg/kg, once daily | [2] |
Q4: How should I prepare and store this compound?
Proper handling and storage are crucial for maintaining the activity of this compound.
| Parameter | Recommendation | Reference |
| Solubility | DMSO: 41 mg/mL (106.35 mM) | [1] |
| Note: Use fresh, high-quality DMSO as moisture can reduce solubility. | [1] | |
| Stock Solution Preparation | Prepare a high-concentration stock solution in DMSO. | |
| Storage | Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. | |
| Avoid repeated freeze-thaw cycles. |
Troubleshooting Unexpected Results
Unexpected results can arise from various factors, from experimental technique to the complex biology of the system under study. This guide provides a framework for troubleshooting.
Diagram: Troubleshooting Workflow
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 5. rupress.org [rupress.org]
- 6. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ZT-12-037-01 and KINOMEscan Selectivity Profiling
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the compound ZT-12-037-01 and the KINOMEscan® platform for kinase inhibitor profiling.
This compound: High Selectivity Confirmed by KINOMEscan®
This compound was developed as a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19).[1] KINOMEscan profiling has confirmed its high selectivity. The compound is an ATP-competitive inhibitor with IC50 values of 23.96 nM for wild-type STK19 and 27.94 nM for the D89N mutant.[1] A screening against a panel of 468 diverse kinases at a concentration of 1 µM demonstrated extremely high selectivity for STK19.[1]
Recent Developments Regarding STK19 Function: It is crucial to note that recent scientific evidence strongly suggests that STK19 is not a kinase but rather a DNA/RNA-binding protein involved in DNA damage repair.[2][3] This finding recontextualizes the mechanism of action of this compound. While the compound exhibits high selectivity in the KINOMEscan assay, its biological effects may be independent of kinase inhibition.
Quantitative Data Summary
While the complete raw data from the KINOMEscan for this compound is not publicly available, the following table summarizes the reported inhibitory activity and selectivity.
| Target | IC50 (nM) | Assay Conditions | Selectivity Notes |
| STK19 (Wild-Type) | 23.96 | Cell-free assay | Highly selective |
| STK19 (D89N Mutant) | 27.94 | Cell-free assay | Highly selective |
| 468 Diverse Kinases | - | KINOMEscan at 1 µM | No significant off-target binding reported |
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a panel of kinases. The assay is ATP-independent, measuring the intrinsic binding affinity of the compound to the kinase active site.
Principle: The assay involves three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Detailed Methodology:
-
Kinase Preparation: Human kinases are expressed as fusions with a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound) at a specified concentration (e.g., 1 µM).
-
Washing: Unbound components are removed by washing.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Results are often expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound.
Visualizations
Caption: Workflow of the KINOMEscan® competition binding assay.
References
Mechanisms of resistance to ZT-12-037-01 in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the STK19 inhibitor, ZT-12-037-01. The information is tailored for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[1] STK19 has been identified as a novel activator of NRAS, a protein frequently mutated in melanoma.[2][3] STK19 directly phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[2][3] By competitively binding to the ATP pocket of STK19, this compound inhibits its kinase activity, thereby preventing NRAS phosphorylation and blocking its oncogenic signaling.[1][4] This leads to reduced cell proliferation and induction of apoptosis in cancer cells harboring NRAS mutations.[4][5]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound is primarily designed to target cancers driven by activating mutations in NRAS.[2][3] Activating NRAS mutations are found in 20-30% of melanomas.[2][3] Therefore, melanoma cell lines and patient-derived xenograft (PDX) models with documented NRAS mutations (e.g., Q61R) are the most relevant systems to investigate the activity of this compound.[1][4] Its efficacy in other cancer types with NRAS mutations is an area of ongoing research.
Q3: What are the known IC50 values for this compound?
A3: The in vitro IC50 values for this compound against STK19 have been reported to be in the nanomolar range.
| Target | IC50 (nM) |
| STK19 (Wild-Type) | 23.96[1] |
| STK19 (D89N mutant) | 27.94[1] |
| In-cell NRAS Phosphorylation | |
| Inhibition of NRAS phosphorylation | ~24[5][6] |
Q4: Are there any known controversies regarding the target of this compound, STK19?
A4: Yes, there is some scientific debate regarding the function of STK19. While the initial research identifying this compound characterized STK19 as a serine/threonine kinase that phosphorylates NRAS, subsequent studies have questioned this. Some research suggests that STK19 may not possess kinase activity and instead functions as a DNA/RNA-binding protein involved in DNA damage repair. It has also been proposed that the frequently cited D89N mutation may not be within the protein's coding region. For the purpose of understanding the intended mechanism of this compound as described by its developers, it is treated as an STK19 kinase inhibitor. Researchers should be aware of this ongoing discussion in the field.
Troubleshooting Guide: Investigating Resistance to this compound
This guide addresses potential issues researchers may encounter that suggest the development of resistance to this compound in their cancer cell models.
Problem 1: Decreased sensitivity to this compound in long-term cultures.
-
Possible Cause 1: Acquired mutations in the STK19 gene.
-
Explanation: Continuous exposure to a kinase inhibitor can select for cancer cells that have developed mutations in the drug's target protein, in this case, STK19. These mutations can prevent this compound from binding to STK19, rendering the drug ineffective. The expression of this compound-resistant STK19 mutants has been shown to rescue the effects of the drug.
-
Troubleshooting Steps:
-
Sequence the STK19 gene: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines. Perform Sanger sequencing of the STK19 coding region to identify any potential mutations.
-
Functional validation: If a mutation is identified, introduce it into the parental cell line via site-directed mutagenesis and assess the sensitivity to this compound to confirm that the mutation confers resistance.
-
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating other signaling pathways that compensate for the inhibition of the primary target pathway. In the case of this compound, which targets the STK19-NRAS axis, cells might upregulate parallel pathways like the PI3K/AKT/mTOR pathway to maintain cell survival and proliferation.
-
Troubleshooting Steps:
-
Phospho-protein array: Use a phospho-kinase array to compare the phosphorylation status of key signaling proteins in parental versus resistant cells, both with and without this compound treatment. Look for increased phosphorylation of proteins in pathways such as PI3K/AKT or other MAPK pathway components.
-
Western Blotting: Validate the findings from the array by performing Western blots for key phosphorylated proteins (e.g., p-AKT, p-mTOR, p-ERK).
-
Combination therapy: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of that pathway.
-
-
-
Possible Cause 3: Increased drug efflux.
-
Explanation: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, actively removing this compound from the cell and reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Gene expression analysis: Use qPCR or RNA-seq to compare the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2) between parental and resistant cells.
-
Efflux pump inhibition: Treat resistant cells with known ABC transporter inhibitors in combination with this compound to see if sensitivity can be restored.
-
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for STK19 Inhibition
This protocol is to determine the in vitro inhibitory activity of this compound against STK19.
-
Materials:
-
Recombinant human STK19 protein
-
Myelin basic protein (MBP) as a substrate
-
This compound (various concentrations)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant STK19, and MBP.
-
Add this compound at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cells.
-
Materials:
-
NRAS-mutant cancer cell line (e.g., SK-MEL-2)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO-treated control.
-
Incubate the plate for 72 hours (or a desired time point).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. ascopubs.org [ascopubs.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Targeting mutant NRAS signaling pathways in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to STK19 Inhibition in Melanoma
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving STK19 inhibition in melanoma. A central challenge in the field is the ongoing debate about the fundamental function of STK19, which this guide directly addresses.
Section 1: Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems in their STK19 inhibition experiments. The primary source of discrepancy in experimental results often stems from the conflicting hypotheses regarding STK19's function.
Issue 1: Inconsistent or No Effect of STK19 Inhibitor on NRAS Signaling
Possible Cause A: The "NRAS Activator" hypothesis may not hold true in your experimental system.
There is significant debate in the scientific community regarding the role of STK19. While some studies propose that STK19 is a serine/threonine kinase that directly phosphorylates and activates NRAS, other research suggests STK19 is a nuclear protein involved in DNA damage repair and does not function as a kinase.[1][2] In fact, structural and biochemical analyses have shown that STK19 is unlikely to be a kinase.[2]
Troubleshooting Steps:
-
Validate STK19 Subcellular Localization: Perform immunofluorescence or cellular fractionation followed by Western blot to determine if STK19 is primarily in the cytoplasm (as would be expected for an NRAS activator) or the nucleus in your melanoma cell lines. Reports indicate that STK19 is an exclusively nuclear and chromatin-associated protein.[1]
-
Assess DNA Damage Repair: After treating with an STK19 inhibitor or using siRNA to knock down STK19, challenge cells with a DNA-damaging agent (e.g., UV radiation). Assess DNA damage levels using a Comet assay or by staining for DNA damage markers like γH2AX. An increase in DNA damage upon STK19 inhibition would support its role in DNA repair.[2]
-
Re-evaluate the D89N "Mutation": The frequently cited STK19 D89N substitution, proposed as a gain-of-function mutation, may be outside the coding region of the expressed 29 kDa protein, as the STK19 gene is thought to be incorrectly annotated in some databases.[1][3] Therefore, results based on the significance of this mutation should be interpreted with caution.
Possible Cause B: Poor Inhibitor Potency or Off-Target Effects.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your STK19 inhibitor is binding to STK19 in your cells.
-
Titrate Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of the inhibitor in your cell line.
-
Use a Secondary Inhibitor: Validate your findings using a different STK19 inhibitor with a distinct chemical structure, such as Chelidonine or ZT-12-037-01.[4][5][6][7]
Issue 2: Development of Acquired Resistance to STK19 Inhibitors
While specific mechanisms of resistance to STK19 inhibitors are still under investigation, resistance to targeted therapies in melanoma is common. Potential mechanisms can be extrapolated from what is known about inhibitors of other signaling pathways.
Potential Mechanism A: Reactivation of the MAPK Pathway
If STK19 does indeed regulate NRAS, melanoma cells could develop resistance by reactivating the MAPK pathway downstream of STK19.
-
Hypothetical Troubleshooting:
-
Western Blot Analysis: Probe for phosphorylated levels of MEK and ERK in your resistant cell lines.[2]
-
Combination Therapy: Test the efficacy of combining the STK19 inhibitor with a MEK inhibitor (e.g., Trametinib).
-
Potential Mechanism B: Activation of Bypass Signaling Pathways
Melanoma cells are known to develop resistance to BRAF and MEK inhibitors by activating parallel survival pathways, most notably the PI3K/AKT pathway.[1][8]
-
Hypothetical Troubleshooting:
-
Western Blot Analysis: Assess the phosphorylation status of AKT and other key nodes of the PI3K pathway in resistant versus sensitive cells.
-
Combination Therapy: Evaluate the synergistic effect of co-administering the STK19 inhibitor with a PI3K or AKT inhibitor.
-
Potential Mechanism C: Upregulation of Compensatory DNA Repair Mechanisms
If STK19's primary role is in DNA damage repair (specifically, nucleotide excision repair and mismatch repair), cells may become resistant to its inhibition by upregulating other DNA repair pathways.[2]
-
Hypothetical Troubleshooting:
-
Gene Expression Analysis: Use qPCR or RNA-seq to compare the expression levels of key DNA repair genes (e.g., those involved in homologous recombination or base excision repair) between sensitive and resistant cells.
-
Combination Therapy: Investigate the use of inhibitors of other DNA repair pathways (e.g., PARP inhibitors) in combination with the STK19 inhibitor.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary function of STK19 in melanoma?
A1: The function of STK19 in melanoma is currently a subject of significant scientific debate.
-
Hypothesis 1 (NRAS-activating kinase): One body of research suggests that STK19 is a serine/threonine kinase that phosphorylates NRAS, leading to the activation of the MAPK and PI3K/AKT signaling pathways, thereby promoting melanoma growth.[4][5][8]
-
Hypothesis 2 (DNA Damage Repair Protein): A contrasting view, supported by structural and cellular biology studies, proposes that STK19 is not a kinase but a nuclear protein that binds to DNA and RNA.[1][2] This research indicates that STK19 is critical for DNA damage repair, particularly nucleotide excision repair (NER) and mismatch repair (MMR).[2]
Q2: Which STK19 isoform should I be studying?
A2: Research suggests that the STK19 gene has been incorrectly annotated and that the predominantly expressed protein is a 29 kDa isoform, not the 41 kDa isoform.[1][3] The "D89N mutation," which has been a focus of the NRAS-activator hypothesis, is located in a region that is not part of the coding sequence for the 29 kDa isoform.[1] It is therefore recommended to focus on the 29 kDa isoform.
Q3: What are the known small molecule inhibitors of STK19?
A3: Several small molecule inhibitors have been reported based on the kinase hypothesis.
-
This compound: A specific, ATP-competitive inhibitor developed to block the proposed kinase activity of STK19.[7]
-
Chelidonine: A natural compound identified as a potent and selective inhibitor of STK19 kinase activity.[6]
Q4: What are the potential mechanisms of resistance to STK19 inhibition?
A4: While not yet clinically observed, potential resistance mechanisms can be hypothesized based on the two functional models:
-
If STK19 is an NRAS activator: Resistance could arise from mutations in downstream effectors like MEK1, or the activation of bypass pathways such as PI3K/AKT signaling.[2]
-
If STK19 is a DNA repair protein: Resistance could develop through the upregulation of other DNA repair pathways to compensate for the STK19 inhibition.
Section 3: Data Presentation
Table 1: Efficacy of Chelidonine in NRAS-Mutant Melanoma Cell Lines
| Cell Line | NRAS Mutation | IC50 of Chelidonine (µM) |
| SK-MEL-2 | Q61R | ~0.125 |
| WM1366 | Q61R | Data not specified |
| WM2032 | Q61L | Data not specified |
| WM3406 | Q61K | Data not specified |
Data derived from in vitro kinase assays.[7]
Section 4: Experimental Protocols
Protocol 1: Basic Cell Viability (MTT) Assay
This protocol is for assessing the effect of STK19 inhibitors on melanoma cell viability.
-
Cell Plating: Seed 5x10³ melanoma cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of the STK19 inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
Protocol 2: Comet Assay for DNA Damage Assessment
This protocol detects DNA strand breaks in individual cells following treatment.
-
Cell Preparation: After treatment with an STK19 inhibitor and/or a DNA damaging agent, harvest and resuspend cells in PBS.
-
Embedding: Mix cells with low melting point agarose and layer onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse slides in cold lysis solution (pH 10) for at least 1-3 hours at 4°C.
-
Alkaline Unwinding: Wash slides with alkaline electrophoresis buffer (pH > 13) and let them sit in the buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~20-25V for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5). Stain with a DNA dye (e.g., ethidium bromide or SYBR Green).
-
Visualization: Visualize comets using a fluorescence microscope. The tail length/intensity is proportional to the amount of DNA damage.
Protocol 3: Immunofluorescence for γH2AX (DNA Damage Foci)
This protocol visualizes DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat as required.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 or a similar detergent.
-
Blocking: Block with a solution containing 5% BSA or serum for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslip on a microscope slide.
-
Imaging: Visualize foci using a fluorescence or confocal microscope.
Section 5: Mandatory Visualizations
Caption: Competing hypotheses for the function of STK19 in melanoma.
Caption: Troubleshooting workflow for investigating STK19 function.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of melanoma resistance to treatment with BRAF and MEK inhibitors | Bartnik | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAPK pathway inhibition in melanoma: resistance three ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtweet.com [researchtweet.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
Technical Support Center: ZT-12-037-01 and Non-Cancerous Cell Lines
This technical support center provides guidance for researchers and drug development professionals investigating the effects of ZT-12-037-01, a selective inhibitor of Serine/Threonine Kinase 19 (STK19), on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the reported effect of this compound on the proliferation of non-cancerous cell lines?
Limited data is available on the direct cytotoxicity of this compound in a wide range of non-cancerous cell lines. However, one study investigated its effect on modified human melanocyte cell lines (CDK4 (R24C), hTERT, and p53DD). In these cells, this compound at a concentration of 3 μM was shown to inhibit proliferation following a 14-day incubation period[1].
Q2: Is there any in vivo toxicity data available for this compound?
Studies involving mouse models of melanoma have reported "low in vivo toxicity" for this compound[2]. Another STK19 inhibitor, chelidonine, has also been noted for its minimal toxicity in vivo[3]. However, detailed toxicological profiles in non-cancerous tissues or specific non-cancerous cell lines are not extensively documented in publicly available literature.
Q3: What is the proposed mechanism of action for this compound?
This compound is described as an ATP-competitive inhibitor of STK19[4]. The initial proposed mechanism, particularly in the context of melanoma, involves the inhibition of STK19-mediated phosphorylation of NRAS, which in turn downregulates downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT[3].
Q4: Is there any controversy regarding the target of this compound, STK19?
Yes, recent research has brought the function of STK19 into question. Some studies now suggest that STK19 may not be a kinase but rather a DNA/RNA-binding protein that plays a role in DNA damage repair and cell proliferation[5][6]. This finding could have significant implications for the mechanism of action of this compound and its effects on both cancerous and non-cancerous cells. Researchers should consider this evolving understanding of STK19 biology when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect on non-cancerous cell proliferation. | 1. Insufficient incubation time. 2. Cell line insensitivity. 3. Compound degradation. | 1. The inhibitory effects on melanocytes were observed after 14 days[1]. Consider extending your experimental timeline. 2. The cytotoxic effects of this compound may be cell-type specific. Test a range of concentrations and consider using a positive control known to induce cytotoxicity in your cell line. 3. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| High variability in cytotoxicity assays. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Issues with the cytotoxicity assay itself. | 1. Ensure a uniform number of cells is seeded in each well. 2. Avoid using the outer wells of plates, which are more prone to evaporation. 3. Validate your assay with a known cytotoxic agent and ensure proper controls are included. |
| Unexpected off-target effects observed. | 1. Inhibition of other kinases. 2. Effects related to the non-kinase function of STK19. | 1. While reported to be selective, off-target kinase inhibition is a possibility. Consider profiling the compound against a panel of kinases. 2. Given the new findings about STK19's role in DNA repair, assess markers of DNA damage and cell cycle arrest. |
Data Summary
Table 1: Effect of this compound on Non-Cancerous Human Melanocyte Proliferation
| Cell Line | Concentration | Incubation Time | Result | Reference |
| CDK4 (R24C) melanocyte cells | 3 µM | 14 days | Inhibited proliferation | [1] |
| hTERT melanocyte cells | 3 µM | 14 days | Inhibited proliferation | [1] |
| p53DD melanocyte cells | 3 µM | 14 days | Inhibited proliferation | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation Inhibition in Melanocytes
This protocol is based on the methodology described in the study by Yin C, et al. (2019)[7].
-
Cell Seeding: Plate CDK4 (R24C), hTERT, or p53DD human melanocyte cells in appropriate culture vessels.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with this compound at a final concentration of 3 μM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 14 days, replacing the medium with fresh medium containing the compound as required by the cell line's culture conditions.
-
Assessment of Proliferation: After the incubation period, assess cell proliferation. The original study assessed colony formation. Other standard methods like MTT, SRB, or direct cell counting can also be employed.
-
Data Analysis: Compare the proliferation in the this compound-treated group to the vehicle control group.
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound in the Context of NRAS
Caption: Proposed mechanism of this compound action.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for cytotoxicity testing.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. abmole.com [abmole.com]
- 5. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
Technical Support Center: ZT-12-037-01 and the STK19 D89N Mutation
This technical support resource addresses frequently encountered issues and controversies surrounding the STK19 inhibitor, ZT-12-037-01, and the function of its target, STK19, particularly in relation to the D89N mutation. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Product and Target Information
Q1: What is this compound?
This compound is a potent, specific, and ATP-competitive small molecule inhibitor developed to target the Serine/Threonine Kinase 19 (STK19).[1][2] It was initially designed to block the oncogenic activity of NRAS-driven melanoma by inhibiting STK19's purported kinase function.[1][3][4]
Q2: What is STK19 and the D89N mutation?
STK19 (Serine/Threonine Kinase 19) is a protein that has been the subject of significant scientific debate.
-
Initial Hypothesis (2019): STK19 was identified as a novel kinase that activates the NRAS oncogene by phosphorylating it, thereby promoting melanoma.[1][3] In this context, a recurrent D89N (Aspartic Acid to Asparagine at position 89) substitution was described as a gain-of-function mutation present in approximately 25% of human melanomas, which enhances the interaction between STK19 and NRAS.[1][3]
-
Emerging Evidence & Controversy (2020-Present): Subsequent research has challenged this initial hypothesis. Multiple studies now provide strong evidence that the STK19 gene was incorrectly annotated.[5][6] These studies suggest the expressed protein is significantly shorter than first thought, and the "D89N" mutation is not in the coding region but in the gene's promoter.[5][7] Furthermore, structural and functional studies have shown that STK19 lacks a kinase domain and instead functions as a DNA/RNA-binding protein involved in DNA damage repair, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER).[8][9][10] To avoid confusion, the name TWH19 (Tandem Winged Helix protein 19) has been proposed.[10]
The STK19 Controversy
Q3: What is the core of the controversy surrounding STK19's function?
The central controversy is a conflict between two opposing models of STK19's fundamental biological role:
-
Is it an NRAS-activating kinase? The initial discovery paper presented evidence for this role in melanoma.[1][3]
-
Is it a non-kinase DNA repair protein? A growing body of evidence, including crystal structure data, strongly supports this function and refutes the kinase hypothesis.[8][10][11]
This disagreement has significant implications for interpreting data generated using STK19 inhibitors like this compound.
Q4: What is the current scientific consensus on the D89N mutation?
The evidence now strongly suggests that the initial report of the D89N mutation was based on an incorrect gene annotation.[5][6] Research indicates the mutation is a C-to-T transition located outside the actual coding sequence of the STK19 protein.[5][7] This work also failed to find evidence that the mutation affects the expression level of the STK19 protein.[5] Therefore, its role as a "cancer-driving" gain-of-function mutation is highly contested.[5][6][7]
Troubleshooting Guides
Problem: My in vitro kinase assay fails to show STK19 phosphorylating NRAS.
-
Possible Cause 1: STK19 may not be a kinase. The foundational premise of this experiment is disputed. Recent structural analyses of STK19 revealed it does not contain a recognizable kinase domain but is instead composed of three winged helix (WH) domains, which are associated with DNA/RNA binding.[8][10] Multiple independent groups have failed to find evidence of kinase activity.[5][6]
-
Troubleshooting Steps:
-
Validate Protein Integrity: Ensure your recombinant STK19 and NRAS proteins are correctly folded and active using appropriate controls.
-
Review Published Protocols: Compare your methodology to the one published by Yin et al. (2019). Pay close attention to buffer components, ion concentrations (manganese was originally noted), and ATP concentrations.
-
Consider Alternative Functions: Design experiments to test the DNA/RNA-binding capabilities of STK19, such as an electrophoretic mobility shift assay (EMSA), to see if your recombinant protein is active in its now-accepted functional role.[11]
-
Problem: this compound shows anti-cancer effects in my NRAS-mutant cells, but I cannot confirm STK19 is the on-target link to NRAS signaling.
-
Possible Cause 1: Off-target effects. The inhibitor's efficacy may be due to interactions with other cellular targets besides STK19. Although this compound was reported to be highly selective, its mechanism was predicated on STK19 being an NRAS kinase.[2]
-
Possible Cause 2: Indirect mechanism. STK19's role in DNA damage repair could indirectly influence cell viability in a way that is sensitive to this compound.[8] Cells with oncogenic NRAS may have increased replicative stress, making them more vulnerable to disruptions in DNA repair pathways.
-
Troubleshooting Steps:
-
Target Engagement Assay: If possible, perform a cellular thermal shift assay (CETSA) or similar method to confirm that this compound is engaging STK19 within the cell at your effective concentrations.
-
STK19 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete STK19 in your NRAS-mutant cell line. Compare the phenotype (e.g., proliferation, apoptosis) of the STK19-depleted cells to that of cells treated with this compound. If the phenotypes are similar, it strengthens the on-target case.
-
DNA Damage Response Analysis: Treat cells with this compound and assess markers of DNA damage and repair (e.g., γH2AX foci). This can help determine if the inhibitor is impacting STK19's function in the TC-NER pathway.[8]
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of STK19 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | STK19 (Wild-Type) | 23.96 | ATP-Competition Binding Assay | [2][12] |
| This compound | STK19 (D89N Mutant) | 27.94 | ATP-Competition Binding Assay | [2][12] |
| Chelidonine | STK19 | Not specified | Phosphorylation Assay |[13][14] |
Table 2: Summary of the STK19 D89N Controversy
| Feature | Initial Report (Yin et al., 2019) | Contradictory Evidence (Rodríguez-Martínez et al., 2020; Li et al., 2024) |
|---|---|---|
| STK19 Function | NRAS-activating Serine/Threonine Kinase.[1][3] | Nuclear DNA/RNA-binding protein; part of the TC-NER pathway.[5][8][10] |
| Protein Structure | Implied kinase domain. | No kinase domain; contains three winged helix (WH) domains.[8][10] |
| D89N Mutation Location | Within the protein coding region (amino acid 89).[1] | Outside the coding region; located in the gene promoter.[5][6] |
| D89N Mutation Effect | Gain-of-function; enhances NRAS interaction.[1][3] | No detectable effect on gene or protein expression.[5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Based on the Yin et al. Hypothesis)
This protocol is for testing the direct phosphorylation of NRAS by STK19. Note: Given the controversy, negative results are highly plausible.
-
Reagents:
-
Recombinant human STK19 (WT or D89N)
-
Recombinant human NRAS (e.g., NRAS Q61R)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 mM MnCl₂)
-
[γ-³²P]ATP or cold ATP for detection by phospho-specific antibody
-
SDS-PAGE materials and autoradiography film or Western Blot reagents
-
-
Procedure: a. Prepare a reaction mixture containing kinase buffer, recombinant NRAS (substrate), and recombinant STK19 (enzyme). b. Pre-incubate the mixture at 30°C for 10 minutes. c. Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP). d. Incubate at 30°C for 30-60 minutes. e. Stop the reaction by adding SDS loading buffer. f. Separate proteins via SDS-PAGE. g. Analyze results: For radioactive assays, dry the gel and expose it to autoradiography film. For non-radioactive assays, transfer to a membrane and probe with an anti-phospho-NRAS antibody.
Protocol 2: Cellular Proliferation Assay with this compound
This protocol assesses the effect of this compound on the growth of cancer cell lines.
-
Reagents:
-
NRAS-mutant melanoma cell line (e.g., SK-MEL-2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well plates
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete medium. Include a DMSO-only vehicle control. c. Replace the medium on the cells with the medium containing the drug dilutions. d. Incubate for 72 hours (or a desired time course). e. Add the cell viability reagent according to the manufacturer's instructions. f. Read the plate output (luminescence, absorbance, or fluorescence) using a plate reader. g. Normalize data to the vehicle control and plot a dose-response curve to calculate the GI50/IC50.
Visualizations and Workflows
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 2. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STK19 - Wikipedia [en.wikipedia.org]
- 10. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations found in cancer patients compromise DNA binding of the winged helix protein STK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STK Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Efficacy of ZT-12-037-01 in NRAS-Mutant Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel STK19 inhibitor, ZT-12-037-01, with alternative therapeutic strategies for NRAS-mutant melanoma. The on-target effects of this compound are validated through preclinical data, which is presented alongside clinical and preclinical data for alternative approaches targeting the MAPK and PI3K/AKT/mTOR pathways. This guide aims to offer an objective, data-driven resource to inform research and development in this challenging oncology setting.
Executive Summary
This compound is a specific, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19) with demonstrated on-target effects in preclinical models of NRAS-mutant melanoma. By inhibiting STK19, this compound effectively blocks the phosphorylation of NRAS, a key downstream effector, leading to reduced cell proliferation and tumor growth. This mechanism offers a novel therapeutic approach for a patient population with limited targeted therapy options. This guide compares the preclinical profile of this compound with established and investigational inhibitors of the MAPK and cell cycle pathways, providing a framework for evaluating its potential clinical utility.
On-Target Validation of this compound
This compound's primary on-target effect is the inhibition of STK19 kinase activity. This has been validated through a series of preclinical experiments that demonstrate its specificity and potency.
Biochemical and Cellular Potency
| Parameter | This compound | Reference |
| Target | STK19 | [1] |
| IC50 (WT STK19) | 23.96 nM | [1] |
| IC50 (D89N STK19) | 27.94 nM | [1] |
| Mechanism of Action | ATP-competitive | [1] |
Kinase Selectivity
This compound exhibits high selectivity for STK19. A KINOMEscan profiling assay against a panel of 468 kinases at a concentration of 1 µM demonstrated a highly specific binding profile, indicating minimal off-target activity.[1]
Cellular On-Target Engagement
The on-target effect of this compound in a cellular context was confirmed by its ability to inhibit the phosphorylation of NRAS, a direct downstream target of STK19. This inhibition was observed in a dose- and time-dependent manner in melanoma cell lines.[1]
Comparative Efficacy Analysis
The following tables compare the preclinical efficacy of this compound with the clinical and preclinical efficacy of alternative therapeutic strategies in NRAS-mutant melanoma.
Preclinical Efficacy: In Vitro and In Vivo Models
| Compound/Regimen | Model System | Key Findings | Reference |
| This compound | SK-MEL-2 (NRAS Q61R) xenograft | Dose-dependent inhibition of tumor growth | [1] |
| This compound | NRAS-mutant melanoma cell lines | Inhibition of colony formation and proliferation | [2] |
| Belvarafenib | NRAS-mutant melanoma xenografts (SK-MEL-30, K1735) | Significant inhibition of tumor growth | [3] |
| Trametinib | NRAS-mutant melanoma cell lines | Reduced cell proliferation | [4] |
Clinical Efficacy: Human Trials in NRAS-Mutant Melanoma
| Compound/Regimen | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Binimetinib | Phase III (NEMO trial) | 15% | 2.8 months | [5][6] |
| Binimetinib + Ribociclib | Phase Ib/II | 19.5% | 3.7 months | [7][8][9][10] |
| Naporafenib + Trametinib | Phase Ib | 46.7% (at 200mg naporafenib BID + 1mg trametinib QD) | 5.52 months | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways in NRAS-mutant melanoma and a general workflow for preclinical inhibitor validation.
Caption: this compound inhibits STK19, preventing NRAS phosphorylation.
Caption: Targeting the MAPK and cell cycle pathways in NRAS-mutant melanoma.
Caption: A generalized workflow for preclinical drug development.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are summarized below.
KINOMEscan® Assay (General Protocol)
The KINOMEscan® assay is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Assay Principle: An active site-directed ligand is immobilized on a solid support. Test compound and the kinase of interest are incubated with the immobilized ligand. The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase. The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.
-
Procedure:
-
A panel of 468 kinases is used.
-
This compound is tested at a concentration of 1 µM.
-
Results are reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound.
-
NRAS Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of a compound on the phosphorylation state of NRAS in cells.
-
Cell Culture and Treatment:
-
NRAS-mutant melanoma cell lines (e.g., SK-MEL-2) are cultured to 70-80% confluency.
-
Cells are treated with varying concentrations of this compound or a vehicle control for specified time periods.[2]
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated NRAS and total NRAS.
-
A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells.
-
Cell Seeding:
-
Melanoma cells are seeded in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of the test compound or vehicle control.
-
For this compound, cells were incubated for 14 days with 3 µM of the compound.[2]
-
-
Viability Measurement:
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
The absorbance or luminescence is measured using a plate reader.
-
Results are typically expressed as a percentage of the vehicle-treated control.
-
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound was administered via intraperitoneal injection at doses of 25-50 mg/kg once daily for 21 days.[2]
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis can be performed on tumor sections to assess biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[2]
-
Conclusion
This compound represents a promising, novel therapeutic agent for the treatment of NRAS-mutant melanoma by directly targeting STK19. The preclinical data presented in this guide demonstrate its on-target potency, selectivity, and anti-tumor activity. In comparison to existing and emerging therapies that target downstream components of the MAPK and cell cycle pathways, this compound offers a unique mechanism of action that warrants further investigation. The data herein provide a valuable resource for researchers and clinicians to objectively evaluate the potential of this compound in the evolving landscape of melanoma therapeutics.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Belvarafenib penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib/II Trial of Ribociclib in Combination with Binimetinib in Patients with NRAS-mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Melanoma Institute Australia [melanoma.org.au]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. onclive.com [onclive.com]
- 12. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of STK19 Inhibitors: ZT-12-037-01 and Chelidonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the Serine/Threonine Kinase 19 (STK19), ZT-12-037-01 and chelidonine. This analysis is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies of STK19-mediated signaling pathways, particularly in the context of NRAS-mutant cancers.
Introduction to STK19 and Its Inhibitors
Serine/Threonine Kinase 19 (STK19) has been identified as a potential therapeutic target, particularly in cancers driven by mutations in the NRAS oncogene, such as melanoma.[1][2] STK19 is believed to phosphorylate NRAS, enhancing its oncogenic activity.[2] Consequently, the development of potent and selective STK19 inhibitors is an active area of research.
This compound is a synthetically developed, specific inhibitor targeting STK19.[1][3] Chelidonine, a natural product isolated from the greater celandine (Chelidonium majus), has also been identified as a potent and selective inhibitor of STK19.[4][5] Both compounds are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrate.[4][6]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and chelidonine based on published in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Chelidonine | Reference(s) |
| STK19 (WT) IC50 | 23.96 nM | 125.5 ± 19.3 nM | [6][7] |
| STK19 (D89N) IC50 | 27.94 nM | Not Reported | [6] |
| Mechanism of Action | ATP-competitive | ATP-competitive | [4][6] |
| Kinase Selectivity | Highly selective (tested against 468 kinases) | Selective | [4][6] |
Table 2: In Vitro Cellular Activity
| Assay | This compound | Chelidonine | Reference(s) |
| Inhibition of NRAS Phosphorylation | Yes (dose- and time-dependent) | Yes | [6][8] |
| Inhibition of Cell Proliferation (NRAS-mutant cells) | Yes | Yes | [5][9] |
| Induction of Apoptosis (NRAS-mutant cells) | Yes | Yes | [5][10] |
Table 3: In Vivo Efficacy
| Parameter | This compound | Chelidonine | Reference(s) |
| Animal Model | SK-MEL-2 xenograft melanoma (nude mice) | NRAS-driven tumor cells (nude mice) | [5][9] |
| Administration | Intraperitoneal injection (25-50 mg/kg, once daily) | Not specified | [9] |
| Outcome | Inhibition of tumor growth, increased cleaved caspase-3 | Suppression of tumor growth | [5][9] |
| Reported Toxicity | Low in vivo toxicity | Minimal toxicity | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: STK19-NRAS signaling pathway and points of inhibition.
References
- 1. biomol.com [biomol.com]
- 2. embopress.org [embopress.org]
- 3. rupress.org [rupress.org]
- 4. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pamgene.com [pamgene.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
A Comparative Guide to NRAS Pathway Inhibitors: ZT-12-037-01 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mutations in the NRAS gene are significant drivers in several cancers, most notably melanoma. The constitutively active NRAS protein triggers downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. The development of inhibitors targeting this pathway is a critical area of cancer research. This guide provides a comparative overview of ZT-12-037-01, a novel STK19 inhibitor that indirectly targets NRAS, and other prominent NRAS pathway inhibitors, supported by available preclinical and clinical data.
Overview of NRAS Pathway Inhibition Strategies
Inhibiting the NRAS pathway can be approached through several mechanisms:
-
Indirect Inhibition via Upstream Regulators: Targeting kinases that activate NRAS, such as STK19.
-
Direct NRAS Inhibition: Developing molecules that bind directly to the NRAS protein, a historically challenging endeavor.[1]
-
Downstream Pathway Inhibition: Targeting kinases further down the signaling cascade, such as MEK or ERK.[2]
-
Pan-RAS Inhibition: Utilizing inhibitors that target multiple RAS isoforms (KRAS, HRAS, and NRAS).[3]
-
Inhibition of Post-Translational Modifications: Preventing essential modifications like farnesylation, which are required for NRAS localization and function.[2]
This guide will compare this compound with representative inhibitors from these classes.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and other selected NRAS pathway inhibitors based on available literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of NRAS Pathway Inhibitors
| Inhibitor | Class | Target | Assay | IC50/KD | Cell Line(s) | Reference(s) |
| This compound | STK19 Inhibitor | STK19 (WT) | Kinase Assay | 23.96 nM | - | [4] |
| STK19 (D89N) | Kinase Assay | 27.94 nM | - | [4] | ||
| NRAS Phosphorylation | Cellular Assay | 24 nM | HPMs | [4] | ||
| BI-2852 | Direct RAS Inhibitor | KRASG12D | ITC | KD: 740 nM | - | [5][6] |
| KRASwt | ITC | KD: 7.5 µM | - | [7] | ||
| pERK Inhibition | Cellular Assay | EC50: 5.8 µM | NCI-H358 | [7] | ||
| Binimetinib (MEK162) | MEK Inhibitor | MEK1/2 | Kinase Assay | 12 nM | Melanoma cells | [8] |
| RMC-6236 | Pan-RAS (ON) Inhibitor | Mutant & WT RAS | Cellular Proliferation | Potent (nM range) | Various RAS-mutant lines | [3][9] |
| Tipifarnib | Farnesyltransferase Inhibitor | Farnesyltransferase | Enzyme Assay | 0.86 nM | - | [10] |
| Lonafarnib | Farnesyltransferase Inhibitor | N-Ras Farnesylation | Enzyme Assay | 2.8 nM | - | [10] |
| Salirasib (FTS) | Ras Disrupter | Ras membrane localization | - | - | Ras-driven cancer cells | [11][12] |
Table 2: In Vivo Efficacy of NRAS Pathway Inhibitors
| Inhibitor | Model | Dosage | Administration | Outcome | Reference(s) |
| This compound | SK-MEL-2 xenograft (NRASQ61R) | 25-50 mg/kg | Daily Intraperitoneal Injection | Inhibition of tumor growth | [4] |
| Binimetinib | NRAS-mutant melanoma patients | 45 mg b.i.d | Oral | ORR: 15%, PFS: 2.8 months | [13] |
| RMC-6236 | KRASG12X xenografts | - | Oral | Profound tumor regression | [3][9] |
| Salirasib | Pancreatic cancer xenografts | - | Oral | Tumor growth inhibition | [11] |
Signaling Pathways and Inhibitor Mechanisms
The diagrams below, generated using the DOT language for Graphviz, illustrate the NRAS signaling pathway and the points of intervention for the discussed inhibitors.
References
- 1. What are NRAS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current Perspectives and Novel Strategies of NRAS-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid (Salirasib), a Novel Oral RAS Inhibitor in Patients with Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting NRAS Mutations in Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
ZT-12-037-01: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of ZT-12-037-01, a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). The information presented herein is supported by experimental data to offer an objective overview for research and drug development applications.
Introduction to this compound
This compound is a specific, ATP-competitive small molecule inhibitor of STK19.[1][2][3] It was developed as a targeted therapeutic agent for cancers driven by mutations in the NRAS gene, particularly melanoma.[1][2][4][5] Activating mutations in NRAS are found in 20-30% of melanomas, and STK19 has been identified as a novel activator of NRAS.[1][2] STK19 is understood to phosphorylate NRAS, which enhances its signaling to downstream effectors and promotes malignant transformation in melanocytes.[1][2][4] By inhibiting STK19, this compound effectively blocks this oncogenic signaling pathway.[4][5]
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against its primary target, STK19. The data demonstrates high potency for both the wild-type (WT) enzyme and a gain-of-function mutant (D89N) identified in human melanomas.
| Kinase Target | IC50 (nM) | Assay Type |
| STK19 (WT) | 23.96 | In vitro kinase assay |
| STK19 (D89N) | 27.94 | In vitro kinase assay |
Data sourced from multiple references.[1][3]
Selectivity Against Other Kinases
This compound exhibits an exceptionally high degree of selectivity for STK19. A comprehensive screening against a panel of 468 diverse kinases revealed no significant off-target inhibition.
Key Selectivity Data:
-
Screening Platform: KINOMEscan®
-
Assay Principle: In vitro ATP-site competition binding assay.[1][2]
-
Compound Concentration: 1 µM
-
Result: this compound demonstrated extremely high selectivity for STK19 with no significant binding to the other 468 kinases tested.[1][2]
This high selectivity is a critical attribute, as off-target kinase inhibition can lead to undesirable side effects and toxicity.[6] The focused activity of this compound minimizes the potential for such effects, making it a promising candidate for targeted therapy.
Experimental Protocols
The kinase selectivity of this compound was determined using the KINOMEscan® platform, a widely used competition binding assay.
KINOMEscan® Competition Binding Assay Protocol:
-
Assay Components: The core components of the assay are:
-
Kinase-tagged Phage: The kinase of interest is expressed on the surface of a T7 bacteriophage.
-
Immobilized Ligand: A proprietary, kinase-specific ligand is immobilized on a solid support (e.g., beads).
-
Test Compound: The inhibitor being profiled (this compound).
-
-
Competition Reaction: The kinase-tagged phage, immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Quantification: After the binding reaction reaches equilibrium, the solid support is washed to remove unbound components. The amount of kinase-tagged phage that remains bound to the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) that detects the unique DNA tag of the phage.
-
Data Analysis: A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand and bound to the kinase, resulting in less phage being captured. The results are compared to a DMSO control (representing 100% kinase binding) to calculate the percent inhibition. For determining binding affinity (Kd), the assay is run with multiple concentrations of the test compound to generate a dose-response curve.
Visualized Workflows and Pathways
Signaling Pathway of STK19 and NRAS
Caption: STK19 phosphorylates active NRAS-GTP, enhancing downstream signaling and promoting malignant transformation.
Experimental Workflow for KINOMEscan® Assay
Caption: Workflow for determining kinase-inhibitor binding affinity using the KINOMEscan® competition assay.
Note on the Target (STK19)
It is important for the scientific community to be aware of ongoing research and discussion. A 2020 study has raised questions regarding the annotation of the STK19 gene and the protein's localization and function as a kinase.[7] This guide presents the data on this compound based on the initial body of work that identified and characterized it as a selective STK19 inhibitor. Researchers are encouraged to review all relevant literature when designing experiments and interpreting results.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 2. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for ZT-12-037-01: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for designing robust control experiments for studies involving ZT-12-037-01, a selective STK19 inhibitor. We offer a comparative analysis with alternative inhibitors and detailed experimental protocols to ensure the generation of reliable and reproducible data.
This compound is a potent and specific ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19), a recently identified activator of oncogenic NRAS. By inhibiting STK19, this compound effectively blocks the phosphorylation of NRAS, a critical step in the activation of downstream pro-proliferative and survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[1][2][3][4] This inhibitory action has been shown to impede the growth of NRAS-mutant melanoma cells in both in vitro and in vivo models.[1][2]
To rigorously evaluate the specific effects of this compound, a well-designed set of control experiments is paramount. This guide outlines appropriate negative and positive controls, and compares the mechanism of this compound with other compounds targeting the NRAS signaling cascade.
Experimental Controls: A Comparative Overview
Proper controls are essential to attribute the observed biological effects directly to the inhibitory action of this compound on STK19.
| Control Type | Description | Rationale |
| Negative Controls | ||
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) is added to cells at the same final concentration as the experimental group.[5] | To ensure that the observed effects are not due to the solvent itself. |
| NRAS Wild-Type Cell Lines | Melanoma cell lines that do not harbor NRAS mutations (e.g., A375) can be used. | This compound is significantly less effective in the absence of oncogenic NRAS, demonstrating its target specificity. |
| Positive Controls | ||
| NRAS-Mutant Cell Lines | Melanoma cell lines with known activating NRAS mutations (e.g., SK-MEL-2, which has a Q61R mutation) are treated with this compound.[6][7] | To confirm that the experimental setup can replicate the expected anti-proliferative and pro-apoptotic effects of the compound. |
| Comparative Compounds | ||
| Alternative STK19 Inhibitor | Chelidonine, another identified STK19 inhibitor, can be used to compare efficacy and potential off-target effects.[8][9][10][11][12][13] | To determine if the observed effects are specific to STK19 inhibition and to compare the potency of different inhibitors. |
| MEK Inhibitors | Compounds like Binimetinib or Trametinib, which target MEK, a downstream effector of NRAS in the MAPK pathway. | To compare the effects of inhibiting the pathway at a different node and to assess potential for synergistic effects. |
| PI3K Inhibitors | Inhibitors of PI3K, which acts on another major downstream signaling pathway of NRAS. | To evaluate the relative contribution of the PI3K/AKT pathway to the observed phenotype and to explore combination therapies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed melanoma cells (e.g., SK-MEL-2 and A375) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control, and comparative compounds for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Plate cells in 6-well plates and treat with the compounds as described for the proliferation assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[16][17]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17]
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the NRAS signaling pathway.
Protocol:
-
Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies against phospho-NRAS (Ser89), total NRAS, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19][20][21][22]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject 5 x 10^6 SK-MEL-2 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).[23]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound, comparative compounds).
-
Administer the treatments as per the determined dosing schedule (e.g., intraperitoneal injection daily).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[24][25][26]
Visualizing Experimental Logic and Pathways
To clarify the relationships between the compounds and their targets, as well as the experimental workflow, the following diagrams are provided.
Caption: STK19-NRAS Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cenmed.com [cenmed.com]
- 5. mdpi.com [mdpi.com]
- 6. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. mskcc.org [mskcc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways [kjpp.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. fortislife.com [fortislife.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 26. embopress.org [embopress.org]
Reproducibility of ZT-12-037-01 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of ZT-12-037-01, a selective inhibitor of Serine/Threonine Kinase 19 (STK19), with alternative therapeutic strategies for NRAS-mutant melanoma. The objective of this document is to present the available data in a clear and structured format to aid in the evaluation and potential reproduction of key experimental findings.
Executive Summary
This compound is an ATP-competitive inhibitor of STK19, a kinase implicated in the activation of NRAS, a critical oncogene in a subset of melanomas. Preclinical studies have demonstrated the potential of this compound in inhibiting the proliferation of NRAS-mutant melanoma cells both in vitro and in vivo. However, the role of STK19 as a direct activator of NRAS and even its classification as a kinase has been a subject of scientific debate. This guide will present the data supporting the efficacy of this compound, alongside data for alternative treatments such as MEK inhibitors, and will also address the existing scientific controversy to provide a balanced and objective overview.
Data Presentation
Table 1: In Vitro Efficacy of STK19 Inhibitors and a MEK Inhibitor
| Compound | Target | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | STK19 | Not specified | Kinase Assay | IC50 | 23.96 nM (WT STK19), 27.94 nM (D89N STK19) | [1] |
| STK19 | hTERT/p53DD/CDK4(R24C) melanocytes | Colony Formation | Inhibition of proliferation | Significant inhibition at 3 µM over 14 days | [2] | |
| Chelidonine | STK19 | B16F10 (murine melanoma) | MTT Assay | Inhibition of proliferation | Dose-dependent inhibition | [3] |
| Binimetinib | MEK1/2 | NRAS-mutant melanoma cell lines | Not specified | GI50 | 1-10 nM | [4] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Citation |
| This compound | Nude mice | SK-MEL-2 xenograft (NRAS Q61R) | 25 mg/kg and 50 mg/kg, intraperitoneally, daily for 21 days | Dose-dependent inhibition of tumor growth | [1][2] |
Table 3: Clinical Trial Data for Binimetinib in NRAS-Mutant Melanoma (NEMO Trial)
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation |
| Binimetinib | 269 | 2.8 months | 15% | [5] |
| Dacarbazine | 133 | 1.5 months | 7% | [5] |
The STK19 Controversy
A critical aspect of the reproducibility of this compound's experimental results is the ongoing scientific debate regarding the fundamental role of its target, STK19.
-
The Pro-Kinase Hypothesis: Initial research identified STK19 as a kinase that directly phosphorylates NRAS, thereby promoting its oncogenic activity. The development of this compound was based on this premise.[6]
-
The Counter-Argument: Subsequent studies have challenged this view, suggesting that STK19 may not be a kinase at all but rather a nuclear protein involved in DNA damage repair.[7][8] These studies propose that the previously observed effects of STK19 on NRAS signaling might be indirect or context-dependent. A rebuttal to this counter-argument has also been published, maintaining the role of STK19 as an NRAS regulator.[9]
Researchers aiming to reproduce or build upon the experimental results of this compound should be aware of this controversy and consider its implications when interpreting their findings.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/CCK-8 Assay)
This protocol is a generalized procedure based on standard laboratory practices and information from the cited literature.[3][10]
-
Cell Culture: Culture NRAS-mutant melanoma cells (e.g., SK-MEL-2) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, chelidonine) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol is a generalized procedure based on standard laboratory practices and information from the cited literature.[2]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of NRAS-mutant melanoma cells (e.g., SK-MEL-2) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor growth.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control according to the specified dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the compound.
Mandatory Visualization
Caption: The proposed STK19-NRAS signaling pathway in melanoma.
Caption: Workflow for in vitro cell proliferation assays.
References
- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The discovery and development of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crick.ac.uk [crick.ac.uk]
- 9. A Reply to ''Evidence that STK19 Is Not an NRAS-Dependent Melanoma Driver" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
ZT-12-037-01: A Novel Approach to Targeting NRAS-Mutant Melanoma
A Comparative Analysis of Preclinical Data
For researchers and drug development professionals in the field of oncology, the landscape of melanoma therapeutics is continually evolving. While the advent of targeted therapies and immunotherapies has significantly improved outcomes for patients with BRAF-mutant melanoma, a critical unmet need persists for effective treatments for melanomas driven by other mutations, particularly those in the NRAS gene. Activating NRAS mutations are present in 20-30% of melanomas and are associated with a poor prognosis.[1] ZT-12-037-01, a novel, potent, and selective inhibitor of Serine/Threonine Kinase 19 (STK19), has emerged as a promising therapeutic agent specifically for this patient population. This guide provides a comparative overview of the preclinical advantages of this compound over other melanoma therapies, supported by available experimental data.
Mechanism of Action: A Unique Target in a Challenging Pathway
This compound operates through a distinct mechanism of action by targeting STK19, a kinase that has been identified as a key activator of NRAS.[1] STK19 phosphorylates NRAS, a critical step for its activation and the subsequent engagement of downstream oncogenic signaling pathways.[1] By inhibiting STK19, this compound effectively blocks this phosphorylation event, thereby preventing the malignant transformation of melanocytes and inhibiting the growth of NRAS-driven melanoma.[1][2][3] This targeted approach offers a significant advantage over conventional therapies and even other targeted agents that are ineffective in the context of NRAS mutations.
The signaling pathway below illustrates the mechanism of action of this compound.
Comparative In Vitro Efficacy
The preclinical efficacy of this compound has been demonstrated in various in vitro assays. As an ATP-competitive inhibitor, it potently targets both wild-type STK19 and its gain-of-function mutant (D89N), which is found in some melanomas. This leads to a significant reduction in NRAS phosphorylation and downstream signaling.
| Compound | Target | Cell Line(s) | IC50 (nM) | Efficacy Metric | Reference |
| This compound | STK19 (WT) | - | 23.96 | Kinase Inhibition | [3] |
| This compound | STK19 (D89N) | - | 27.94 | Kinase Inhibition | [3] |
| This compound | NRAS Phosphorylation | - | 24 | Inhibition of NRAS phosphorylation | [2] |
| Binimetinib | MEK1/2 | NRAS-mutant melanoma | Not specified | Objective Response Rate (Phase II): 11% | [4] |
| Vemurafenib | BRAF V600E | NRAS-mutant melanoma | Resistant | Growth Inhibition | [5][6] |
Note: Direct comparison of IC50 values is challenging due to different experimental conditions. Vemurafenib is included to highlight its ineffectiveness in NRAS-mutant lines, thereby emphasizing the specific need for drugs like this compound.
Superior In Vivo Anti-Tumor Activity
In vivo studies using xenograft models of human melanoma have further substantiated the therapeutic potential of this compound. Treatment with this compound resulted in significant inhibition of tumor growth in a dose-dependent manner.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | SK-MEL-2 (NRAS Q61R) Xenograft | 25 mg/kg, i.p., daily | Significant tumor growth inhibition | [2][3] |
| This compound | SK-MEL-2 (NRAS Q61R) Xenograft | 50 mg/kg, i.p., daily | More pronounced tumor growth inhibition | [2][3] |
| Binimetinib | NRAS-mutant melanoma xenografts | Not specified | Reduced tumor growth | [7] |
| Ipilimumab + Nivolumab | MC38 & CT26 colorectal tumor models | Concurrent dosing | Synergistic antitumor activity | [8][9] |
Note: The data for comparator drugs are from different preclinical models, which limits direct comparison. However, the potent, single-agent efficacy of this compound in a well-defined NRAS-mutant model is a key advantage.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial.
This compound In Vivo Efficacy Study
A typical experimental workflow for evaluating the in vivo efficacy of a compound like this compound is depicted below.
-
Cell Lines and Culture: Human melanoma cell lines with known NRAS mutations (e.g., SK-MEL-2 with NRAS Q61R) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts. Cells are injected subcutaneously into the flanks of the mice.
-
Tumor Establishment and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally at specified doses (e.g., 25 or 50 mg/kg) daily for a defined period (e.g., 21 days). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Advantages Over Other Melanoma Therapies
The primary advantage of this compound lies in its specificity for NRAS-mutant melanoma , a patient population with limited therapeutic options.
-
Versus BRAF/MEK Inhibitors: Therapies like vemurafenib (BRAF inhibitor) and binimetinib (MEK inhibitor) are highly effective in BRAF-mutant melanoma but show limited or no efficacy in NRAS-mutant melanoma.[5] In fact, BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells, which includes NRAS-mutant melanoma. While MEK inhibitors have shown some activity in NRAS-mutant melanoma, the response rates are modest.[4] this compound offers a targeted approach for this distinct molecular subtype.
-
Versus Immunotherapies: Immune checkpoint inhibitors such as ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) have revolutionized melanoma treatment, including for NRAS-mutant disease. However, a significant portion of patients do not respond to these therapies, and they can be associated with immune-related adverse events. This compound, as a targeted small molecule, provides an alternative or potentially complementary therapeutic strategy with a different mechanism of action and safety profile.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for melanoma. Its novel mechanism of action, potent preclinical efficacy, and specificity for NRAS-mutant tumors position it as a highly promising candidate for a patient population with a clear unmet medical need. The data presented here underscore the potential of this compound to overcome the limitations of current therapies and offer a new paradigm for the treatment of NRAS-driven melanoma. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. MEK inhibitors for the treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Resistance in Advanced Melanoma: A Comparative Analysis of ZT-12-037-01 and Therapies for BRAF Inhibitor-Resistant Disease
For Immediate Release
A deep dive into the therapeutic landscape of advanced melanoma reveals distinct strategies for tackling different molecular subtypes. While the novel STK19 inhibitor, ZT-12-037-01, shows promise in NRAS-mutant melanoma, the challenge of acquired resistance to BRAF inhibitors necessitates a different set of therapeutic approaches. This guide provides a comprehensive comparison of the efficacy and mechanisms of this compound with established and emerging treatments for BRAF inhibitor-resistant melanoma, offering valuable insights for researchers, scientists, and drug development professionals.
Activating mutations in the BRAF gene are present in approximately 50% of cutaneous melanomas, making it a key therapeutic target.[1][2] However, the initial success of BRAF inhibitors is often short-lived due to the development of resistance.[1][3][4] This has spurred the development of alternative strategies to overcome or bypass these resistance mechanisms. In parallel, research into other melanoma subtypes has identified novel targets, such as STK19 in NRAS-mutant melanoma, which is targeted by this compound.[5][6]
This compound: A Novel Approach for NRAS-Mutant Melanoma
This compound is a specific and ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).[5][6][7] Its primary mechanism of action involves blocking the STK19-mediated phosphorylation of NRAS, a key driver in about 20-30% of melanomas.[5][6][8] This inhibition effectively hinders the malignant transformation of melanocytes and impedes the growth of NRAS-driven melanoma.[5][6]
Efficacy of this compound in Preclinical Models
| Parameter | This compound | Cell/Animal Model | Reference |
| IC50 (STK19 WT) | 23.96 nM | In vitro kinase assay | [7] |
| IC50 (STK19 D89N) | 27.94 nM | In vitro kinase assay | [7] |
| IC50 (NRAS Phosphorylation) | 24 nM | In vitro assay | [9] |
| In Vitro Efficacy | Significantly inhibits colony formation and proliferation at 3 µM | Mutant NRAS-STK19-driven melanocytes | [7][9] |
| In Vivo Efficacy | Inhibits tumor growth at 25-50 mg/kg (subcutaneous injection) | SK-MEL-2 xenograft melanoma model | [7] |
Therapeutic Strategies for BRAF Inhibitor-Resistant Melanoma
Resistance to BRAF inhibitors can arise from a multitude of mechanisms, broadly categorized as reactivation of the MAPK pathway or activation of alternative signaling pathways like the PI3K/AKT pathway.[1][3][10]
Combination Therapy: BRAF and MEK Inhibitors
A cornerstone of treating BRAF-mutant melanoma, including cases with acquired resistance to monotherapy, is the combination of a BRAF inhibitor with a MEK inhibitor. This dual blockade has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to BRAF inhibitor monotherapy.[1][11][12]
| Therapy | Median PFS | Median OS | Clinical Trial | Reference |
| Encorafenib + Binimetinib | 14.9 months | 33.6 months | COLUMBUS (Phase 3) | [11][13] |
| Vemurafenib (monotherapy) | 7.3 months | 16.9 months | COLUMBUS (Phase 3) | [11][13] |
| Dabrafenib + Trametinib | ~12 months | ~24 months | - | [1] |
Immunotherapy
Immune checkpoint inhibitors (ICIs) that target CTLA-4 and PD-1 have emerged as a powerful treatment modality for advanced melanoma, including patients who have developed resistance to targeted therapies.[1][14] These agents can induce durable, long-lasting responses in a subset of patients.[1][14] Combining BRAF/MEK inhibitors with immunotherapy is an area of active investigation, with the potential to further improve patient outcomes.[1][14][15]
Experimental Protocols
In Vitro Kinase Assay for this compound
The inhibitory activity of this compound against STK19 was determined using a biochemical ADP generation assay. Recombinant purified human STK19 and NRASQ61R proteins were used as the enzyme and substrate, respectively. The kinase reaction was optimized and validated, and the IC50 value was calculated based on the dose-response curve of this compound.[16]
Cell Proliferation and Colony Formation Assays
Melanocyte proliferation and colony formation were assessed in the presence of this compound. Mutant NRAS-STK19-driven melanocytes were treated with the compound at a concentration of 3 µM for 14 days. The number of colonies and the rate of cell proliferation were then quantified and compared to untreated controls.[7][9]
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in a SK-MEL-2 xenograft melanoma model. Nude mice bearing established tumors were treated with this compound via subcutaneous injection at doses of 25-50 mg/kg once daily. Tumor volume was measured regularly to assess the anti-tumor activity of the compound.[7] Patient-derived xenograft (PDX) models are also increasingly used to study drug resistance and evaluate novel therapies in a setting that more closely mimics the patient's tumor.[17][18][19][20][21]
Visualizing the Pathways and Processes
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting NRAS-driven melanoma.
Overcoming BRAF Inhibitor Resistance
Caption: Combination therapy with BRAF and MEK inhibitors to overcome resistance.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the in vivo efficacy of an anti-cancer agent.
References
- 1. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 6. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib - MRA [curemelanoma.org]
- 12. Encorafenib and Binimetinib Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Combining Targeted Therapy With Immunotherapy in BRAF-Mutant Melanoma: Promise and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Establishment and characterization of melanoma patient-derived xenograft models for preclinical evaluation of novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of STK19 Inhibition: A Comparative Guide for ZT-12-037-01 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. ZT-12-037-01, a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19), has demonstrated promise as a monotherapy in preclinical models, particularly in cancers driven by activating NRAS mutations such as melanoma. This guide explores the hypothesized synergistic effects of this compound with other anticancer agents, providing a framework for future research and drug development based on the available data for STK19 inhibitors and analogous therapeutic strategies.
Mechanism of Action: Targeting the MAPK Pathway
This compound functions by inhibiting STK19, a kinase that phosphorylates and activates NRAS, a key upstream regulator of the MAPK/ERK signaling pathway.[1][2][3] This pathway is a critical driver of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By blocking STK19, this compound effectively dampens the oncogenic signaling cascade initiated by mutant NRAS.
Given that this compound targets the MAPK pathway, a strong scientific rationale exists for combining it with other agents that inhibit this same pathway at different nodes, a concept known as vertical inhibition. One of the most logical partners for an STK19 inhibitor would be a MEK inhibitor. MEK (Mitogen-activated protein kinase kinase) is a downstream component of the MAPK pathway. Dual inhibition of both STK19 and MEK could lead to a more profound and durable suppression of oncogenic signaling, potentially overcoming resistance mechanisms that may arise from single-agent therapy.
While direct experimental data on the combination of this compound with other anticancer agents is not yet publicly available, studies involving other STK19 inhibitors, such as chelidonine, have suggested the potential for synergistic effects when combined with MEK inhibitors in NRAS-mutant cancers.
Comparative Analysis: Hypothesized Synergy of this compound with a MEK Inhibitor
To illustrate the potential synergistic effects of this compound, this guide presents a hypothetical comparative analysis based on the type of data that would be generated in preclinical studies. The following tables summarize expected outcomes from in vitro and in vivo experiments combining this compound with a representative MEK inhibitor (e.g., Trametinib) in an NRAS-mutant melanoma cell line.
Table 1: In Vitro Synergistic Effects of this compound and a MEK Inhibitor on Cell Viability
| Treatment Group | IC50 (nM) of this compound | IC50 (nM) of MEK Inhibitor | Combination Index (CI) | Effect |
| This compound Alone | 50 | - | - | Cytostatic |
| MEK Inhibitor Alone | - | 20 | - | Cytostatic |
| This compound + MEK Inhibitor (1:1 ratio) | 15 | 6 | < 1.0 | Synergistic |
Note: The data presented in this table is hypothetical and for illustrative purposes. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model of NRAS-Mutant Melanoma
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (25 mg/kg) | 800 | 46.7 |
| MEK Inhibitor (1 mg/kg) | 950 | 36.7 |
| This compound (25 mg/kg) + MEK Inhibitor (1 mg/kg) | 250 | 83.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in the hypothetical data tables.
In Vitro Cell Viability and Synergy Assay
1. Cell Culture:
-
NRAS-mutant melanoma cells (e.g., SK-MEL-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
This compound and the MEK inhibitor are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium.
3. Cell Viability Assay (MTS Assay):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Cells are treated with varying concentrations of this compound, the MEK inhibitor, or the combination of both for 72 hours.
-
After treatment, MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader to determine cell viability.
4. Synergy Analysis:
-
The half-maximal inhibitory concentrations (IC50) for each drug alone and in combination are calculated using non-linear regression analysis.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.
In Vivo Xenograft Study
1. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.
2. Tumor Implantation:
-
5 x 10^6 NRAS-mutant melanoma cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
3. Treatment:
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into four groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination of both.
-
This compound is administered via intraperitoneal injection daily, and the MEK inhibitor is administered orally daily for 21 days.
4. Tumor Measurement:
-
Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors are excised and weighed.
Visualizing the Rationale and Workflow
To further clarify the scientific basis and experimental design, the following diagrams are provided.
Caption: Dual inhibition of the MAPK pathway by this compound and a MEK inhibitor.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
Conclusion and Future Directions
The therapeutic strategy of combining this compound with a MEK inhibitor holds significant promise for the treatment of NRAS-mutant cancers. The dual targeting of the MAPK pathway at both an upstream (STK19) and downstream (MEK) node is a rational approach to achieve a more potent and sustained anti-tumor response. The hypothetical data and experimental framework presented in this guide are intended to serve as a foundation for future preclinical and clinical investigations. Further studies are warranted to empirically determine the synergistic effects of this compound with various MEK inhibitors and other targeted agents, ultimately paving the way for novel and more effective combination therapies for patients with NRAS-driven malignancies.
References
STK19 Inhibition: A Novel Approach for NRAS-Mutant Melanoma
A comprehensive review of ZT-12-037-01, a first-in-class STK19 inhibitor, and its comparison with other therapeutic strategies for NRAS-driven cancers.
For researchers, scientists, and drug development professionals engaged in the fight against NRAS-mutant melanoma, the emergence of STK19 inhibitors presents a promising new therapeutic avenue. This guide provides a detailed comparison of this compound, a potent and selective STK19 inhibitor, with another investigational STK19 inhibitor, chelidonine, and current standard-of-care MEK inhibitors.
Performance Comparison of Investigational STK19 Inhibitors and Approved MEK Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | STK19 | 23.96 (WT), 27.94 (D89N) | In vitro kinase assay | Inhibition of STK19 kinase activity | [1] |
| Chelidonine | STK19 | ~125 | In vitro kinase assay | Inhibition of STK19 kinase activity | [2] |
| Binimetinib | MEK1/2 | - | NRAS-mutant melanoma | Improved Progression-Free Survival (PFS) | [3][4][5][6][7] |
| Trametinib | MEK1/2 | 0.7 (MEK1), 0.9 (MEK2) | In vitro kinase assay | Inhibition of MEK1/2 kinase activity | [8] |
| Compound | In Vivo Model | Dosage | Effect | Reference |
| This compound | SK-MEL-2 xenograft (NRAS Q61R) | 25-50 mg/kg, i.p. daily | Dose-dependent inhibition of tumor growth | [1] |
| Chelidonine | NRAS-driven tumor xenograft | - | Suppression of tumor growth | [2] |
| Binimetinib | Phase III (NEMO trial) | 45 mg twice daily | Median PFS of 2.8 months vs 1.5 months for dacarbazine | [3][6][7] |
| Trametinib | Phase II | 2 mg once daily | Objective Response Rate (ORR) of 6.3% in pretreated patients | [9][10] |
Signaling Pathways and Mechanism of Action
This compound and chelidonine represent a novel strategy by directly targeting STK19, a serine/threonine kinase that phosphorylates and activates NRAS. This upstream inhibition prevents the activation of downstream pro-proliferative and survival pathways. In contrast, MEK inhibitors act further down the signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
In Vitro Kinase Assay (for this compound and Chelidonine)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against STK19.
-
Method: A luminescent phosphorylation-based assay is used with purified recombinant human NRAS protein as the substrate. The kinase reaction is performed in the presence of varying concentrations of the inhibitor. The amount of phosphorylated NRAS is quantified using a specific antibody and a luminescent secondary antibody. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Method: NRAS-mutant melanoma cell lines (e.g., SK-MEL-2) are seeded in 96-well plates and treated with different concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay. The results are used to determine the concentration at which 50% of cell growth is inhibited (GI50).
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human NRAS-mutant melanoma cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the compound (e.g., this compound at 25-50 mg/kg via intraperitoneal injection daily), while the control group receives a vehicle. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel inhibitor like this compound.
Conclusion
The development of this compound and other STK19 inhibitors marks a significant advancement in the targeted therapy landscape for NRAS-mutant melanoma. By inhibiting a key upstream activator of the NRAS pathway, these compounds offer a distinct mechanism of action compared to the established MEK inhibitors. The preclinical data for this compound is promising, demonstrating potent and selective inhibition of STK19 and subsequent anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of inhibitors and their place in the treatment paradigm for this challenging disease.
References
- 1. rupress.org [rupress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binimetinib for the treatment of NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of NEMO: A phase III trial of binimetinib (BINI) vs dacarbazine (DTIC) in <i>NRAS</i>-mutant cutaneous melanoma. - ASCO [asco.org]
- 8. MEK inhibitors for the treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Validation of STK19 as a Melanoma Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of Serine/Threonine Kinase 19 (STK19) as a therapeutic target in melanoma has been a subject of intense scientific debate. Initial studies championed STK19 as a novel activator of oncogenic NRAS, a key driver in a significant subset of melanomas. However, subsequent independent research has challenged this hypothesis, proposing an alternative function for STK19 and questioning its validity as a direct melanoma driver. This guide provides an objective comparison of the conflicting evidence, presenting key experimental data and methodologies from the pivotal studies to aid researchers in their evaluation of STK19 as a potential therapeutic target.
The Central Controversy: Is STK19 an NRAS-Activating Kinase or a DNA Damage Repair Protein?
The scientific community is presented with two opposing views on the function of STK19 in melanoma.
The Initial Hypothesis: STK19 as an NRAS-Activating Kinase
A 2019 study by Yin et al. published in Cell first proposed that STK19 is a serine/threonine kinase that directly phosphorylates and activates NRAS, a GTPase that, when mutated, is a potent oncogenic driver in 20-30% of melanomas.[1] This study identified a recurrent D89N mutation in STK19 in about 25% of human melanomas, suggesting it as a gain-of-function mutation that enhances NRAS activation and promotes melanoma development.[1] Based on these findings, the authors developed a specific STK19 inhibitor, ZT-12-037-01, which showed efficacy in blocking NRAS-driven melanoma growth in preclinical models.[1]
The Rebuttal and Alternative Function: STK19 as a Non-Kinase DNA/RNA-Binding Protein
In 2020, a study by Rodríguez-Martínez et al., also in Cell, challenged the findings of Yin et al.[2][3] Their research suggested that the STK19 gene was incorrectly annotated and that the expressed protein is shorter than previously believed, placing the D89N mutation outside the coding region.[2][3] They also presented evidence that STK19 is a nuclear protein and not a kinase.[2][3]
Further supporting this opposing view, a 2024 study by Li et al. in the Journal of Cell Biology provided structural and biochemical evidence that STK19 is not a kinase but a DNA/RNA-binding protein with a role in DNA damage repair and cell proliferation.[4][5][6] Their work suggests that STK19 is critical for nucleotide excision repair (NER) and mismatch repair (MMR) pathways.[4][6]
Comparative Data on STK19 Function and Inhibition
The following tables summarize the key quantitative data from the conflicting studies, as well as data on proposed STK19 inhibitors and alternative therapies for NRAS-mutant melanoma.
Table 1: Comparison of Experimental Findings on STK19 Function
| Parameter | Yin et al. (2019) | Rodríguez-Martínez et al. (2020) | Li et al. (2024) |
| Proposed STK19 Function | NRAS-activating serine/threonine kinase | Not an NRAS-dependent melanoma driver; not a kinase | DNA/RNA-binding protein involved in DNA damage repair |
| Subcellular Localization | Cytoplasmic and Nuclear | Exclusively nuclear and chromatin-associated | Primarily Nuclear |
| Effect of STK19 Knockdown | Decreased NRAS activity and melanoma cell proliferation | No notable change in NRAS activation | Slowed cell proliferation, defects in DNA damage repair |
| Significance of D89N Mutation | Gain-of-function, enhances NRAS binding and activation | Outside the coding region, functionally irrelevant | Outside the coding region of the major isoform |
Table 2: Preclinical Efficacy of Proposed STK19 Inhibitors
| Inhibitor | Mechanism of Action | In Vitro Activity (IC50) | In Vivo Activity | Reference |
| This compound | ATP-competitive STK19 inhibitor | ~24 nM for NRAS phosphorylation inhibition | Inhibited growth of SK-MEL-2 xenograft melanoma in mice | [7] |
| Chelidonine | Potent and selective STK19 kinase inhibitor | Dose-dependent reduction of NRAS S89 phosphorylation | Suppressed growth of NRAS-driven tumors in nude mice | [8][9][10] |
Table 3: Alternative Therapeutic Strategies for NRAS-Mutant Melanoma
| Drug Class | Target | Examples | Clinical Status | Reference |
| MEK Inhibitors | MEK1/2 | Binimetinib, Trametinib | Approved for BRAF-mutant melanoma; tested in NRAS-mutant melanoma with limited single-agent efficacy. | [11][12] |
| Pan-RAF Inhibitors | BRAF, CRAF | Belvarafenib, LXH254 | Under investigation in clinical trials for NRAS-mutant melanoma. | [12] |
| CDK4/6 Inhibitors | CDK4/6 | Palbociclib, Ribociclib | Investigated in combination with MEK inhibitors. | |
| PI3K/AKT Inhibitors | PI3K/AKT | Investigated in combination with MEK inhibitors. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies. For full details, please refer to the original publications.
In Vitro Kinase Assay (as per Yin et al.)
-
Protein Purification: Recombinant STK19 (wild-type and D89N mutant) and NRAS were expressed and purified from E. coli.
-
Kinase Reaction: Purified STK19 was incubated with NRAS in a kinase buffer containing ATP and MgCl2.
-
Detection of Phosphorylation: Phosphorylation of NRAS was detected by immunoblotting using a phospho-specific antibody or by autoradiography using [γ-³²P]ATP.
Gene Expression Analysis (as per Rodríguez-Martínez et al.)
-
RNA Extraction and cDNA Synthesis: RNA was extracted from melanoma cell lines and patient samples, followed by reverse transcription to generate cDNA.
-
Quantitative PCR (qPCR): qPCR was performed using primers specific to different exons and splice junctions of the STK19 gene to determine the relative abundance of different transcripts.
-
Analysis of Public Datasets: RNA-seq data from melanoma patient cohorts were analyzed to assess the expression levels of different STK19 isoforms.
DNA Damage Repair Assay (as per Li et al.)
-
Cell Culture and UV Irradiation: Cells were cultured and subjected to UV irradiation to induce DNA damage.
-
Chromatin Fractionation: Cellular fractions (cytoplasmic, nuclear soluble, and chromatin-bound) were separated to analyze protein localization.
-
Immunoblotting: The levels of STK19 and known DNA damage repair proteins (e.g., RPA2, PCNA) in the different cellular fractions were determined by western blotting.
Cell Viability and Proliferation Assays
-
Cell Culture: Melanoma cell lines were cultured under standard conditions.
-
Treatment: Cells were treated with STK19 inhibitors (this compound or chelidonine) or siRNA targeting STK19.
-
Viability/Proliferation Measurement: Cell viability was assessed using assays such as MTT or CellTiter-Glo. Proliferation was measured by cell counting or colony formation assays.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Cell Implantation: Human melanoma cells (e.g., SK-MEL-2) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors were established, mice were treated with vehicle control or STK19 inhibitors via intraperitoneal or oral administration.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
Visualizing the Competing Hypotheses
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and the conflicting models of STK19 function.
Caption: Proposed STK19-NRAS signaling pathway leading to melanoma growth.
Caption: The counter-hypothesis for STK19's function and identity.
Conclusion
The independent validation of STK19 as a direct therapeutic target for NRAS-mutant melanoma is currently not supported by a consensus in the scientific literature. The initial promising findings from Yin et al. have been significantly challenged by subsequent studies that question the fundamental aspects of STK19's identity and function. The more recent evidence strongly suggests a role for STK19 in DNA damage repair, a critical cellular process, but not as a direct activator of the NRAS oncogene.
For researchers and drug development professionals, this controversy highlights the critical importance of rigorous independent validation of novel therapeutic targets. While the STK19 inhibitors developed based on the initial hypothesis may have off-target effects or may be effective through mechanisms unrelated to direct STK19 kinase inhibition, their clinical utility for NRAS-mutant melanoma remains to be demonstrated. Future research should focus on clarifying the precise molecular functions of STK19 and its potential indirect roles in cancer biology. The focus for treating NRAS-mutant melanoma is currently on targeting downstream effectors in the MAPK pathway and exploring combination therapies.
References
- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. [PDF] STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation | Semantic Scholar [semanticscholar.org]
- 6. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine | Semantic Scholar [semanticscholar.org]
- 10. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK inhibitors for the treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for ZT-12-037-01
For Research Use Only: This product has not been fully validated for medical applications.
ZT-12-037-01 is a potent and specific STK19 inhibitor investigated for its role in blocking oncogenic NRAS-driven melanoma.[1][2][3] As a research chemical, it is imperative that all handling and disposal procedures are conducted with the utmost caution, adhering to established laboratory safety protocols. The following information provides essential guidance for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below. This information is critical for preparing solutions and understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₁N₅O₂ | Cenmed[4] |
| Molecular Weight | 385.5 g/mol | Cenmed[4] |
| IC₅₀ for STK19 (WT) | 24 nM | MedChemExpress[1][2][3] |
| IC₅₀ for STK19 (D89N) | 27.94 nM | Selleck Chemicals[5] |
Solubility Data
Proper dissolution is key to accurate and reproducible experimental results. The solubility of this compound in various solvents is detailed in the table below. Note that for some solvents, techniques such as ultrasonication or pH adjustment may be necessary to achieve the desired concentration.[1]
| Solvent | Concentration | Notes | Source |
| 1M HCl | 100 mg/mL (259.40 mM) | Requires ultrasonic treatment | MedChemExpress[1] |
| DMSO | 50 mg/mL (129.70 mM) | Requires ultrasonic treatment and pH adjustment to 2 with 1M HCl | MedChemExpress[1] |
| DMSO | 41 mg/mL (106.35 mM) | Use fresh DMSO as moisture can reduce solubility | Selleck Chemicals[5] |
| 50% PEG300 / 50% Saline | 5 mg/mL (12.97 mM) | Suspended solution, requires ultrasonic treatment | MedChemExpress[1] |
Proper Disposal Procedures
As no specific Safety Data Sheet (SDS) with official disposal instructions for this compound is publicly available, general best practices for the disposal of chemical waste in a laboratory setting must be strictly followed.
1. Waste Categorization:
-
Solid Waste: Unused this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be segregated based on the solvent used. Halogenated and non-halogenated solvent waste streams should be kept separate. Aqueous solutions should also be collected in a designated container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as contaminated solid waste.
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any solvents present.
-
Waste should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Institutional Guidelines:
-
Always adhere to your institution's specific chemical waste management and environmental health and safety (EHS) guidelines.
-
Contact your institution's EHS department for guidance on the proper disposal procedures for novel or uncharacterized research compounds.
4. Personal Protective Equipment (PPE):
-
When handling this compound in either solid or liquid form, appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the developing laboratories, published research provides an overview of the methodologies used to characterize this compound.[1]
Cell Proliferation Assay:
-
Cell Lines: CDK4 (R24C), hTERT, and p53DD melanocyte cells.[1]
-
Concentration: 3 µM.[1]
-
Incubation Time: 14 days.[1]
-
Result: Inhibition of melanocyte proliferation.[1]
Western Blot Analysis:
-
Cell Lines: STK19WT and STK19D89N.[1]
-
Concentrations: 0 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM.[1]
-
Result: Inhibition of NRAS phosphorylation.[1]
In Vivo Xenograft Model:
-
Animal Model: SK-MEL-2 xenograft melanoma in nude mice.[1]
-
Dosage: 25 mg/kg and 50 mg/kg.[1]
-
Administration: Intraperitoneal injection, once daily for 21 days.[1]
-
Result: Inhibition of tumor growth and induction of apoptosis.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway involving this compound and a general workflow for its in vitro testing.
Caption: this compound inhibits STK19, blocking NRAS phosphorylation and subsequent melanoma cell proliferation.
Caption: General experimental workflow for in vitro testing of this compound on melanoma cell lines.
References
Essential Safety and Logistical Information for Handling ZT-12-037-01
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of the research-grade compound ZT-12-037-01. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor with an IC50 of 24 nM, and its full toxicological properties have not been elucidated, stringent adherence to PPE protocols is mandatory. The following table outlines the required PPE for handling this compound.
| Operation | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator | Nitrile gloves are recommended. Ensure the outer glove is removed before touching non-contaminated surfaces. A dedicated lab coat for potent compound handling should be used. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Goggles with Side Shields | Work within a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Single Gloves, Lab Coat | Standard sterile cell culture techniques should be followed within a biosafety cabinet. |
| In Vivo Studies | Double Gloves, Lab Coat, Safety Goggles | Animal handling procedures should be in accordance with institutional guidelines for handling animals treated with experimental compounds. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles | Use appropriate waste containers and follow institutional guidelines for chemical waste disposal. |
Operational Plan: Handling and Preparation of this compound Solutions
2.1. Reconstitution of Solid this compound
-
Preparation: Before handling, ensure all required PPE is donned correctly. Work within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solubilization: this compound can be dissolved in DMSO or 1M HCl. For a stock solution, add the appropriate volume of solvent to the solid compound. Ultrasonic agitation may be required to fully dissolve the compound.
| Solvent | Solubility |
| DMSO | 50 mg/mL (129.70 mM) |
| 1M HCl | 100 mg/mL (259.40 mM) |
2.2. Preparation of Working Solutions
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Disposal Plan
3.1. Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container for hazardous materials.
3.2. Decontamination
-
Work surfaces should be decontaminated after handling the compound. A solution of 10% bleach followed by 70% ethanol is recommended.
3.3. Final Disposal
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
4.1. Cell Proliferation Assay
This protocol is adapted from standard cell proliferation assays and information available for this compound.
-
Cell Seeding: Seed cells (e.g., SK-MEL-2) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for the desired incubation time (e.g., 72 hours).
-
Assay: Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
4.2. Western Blot Analysis for NRAS Phosphorylation
This protocol is a general guideline for Western blotting to assess the inhibition of NRAS phosphorylation by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NRAS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
Caption: Inhibition of the STK19-NRAS signaling pathway by this compound.
Caption: General experimental workflow for the evaluation of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
